Technical Documentation Center

Boc-Lys(2-Bromo-Z)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-Lys(2-Bromo-Z)-OH
  • CAS: 47592-74-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Modified Protecting Groups in Peptide Synthesis In the intricate field of peptide synthesis and drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Modified Protecting Groups in Peptide Synthesis

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The strategic use of protecting groups allows for the sequential and site-specific formation of peptide bonds, preventing unwanted side reactions and ensuring the integrity of the final product. Among the arsenal of protecting groups available to the modern chemist, the benzyloxycarbonyl (Z or Cbz) group has been a long-standing tool for amine protection. However, the modulation of its properties through substitution on the phenyl ring has given rise to a new generation of more versatile and selectively labile protecting groups. This guide focuses on a key example of such a modified protecting group: Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine, commonly referred to as Boc-Lys(2-Bromo-Z)-OH.

This derivative of L-lysine incorporates the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the 2-bromobenzyloxycarbonyl (2-Br-Z) group at the ε-amino position. The introduction of the bromine atom at the ortho-position of the benzyl group significantly alters the electronic properties of the protecting group, thereby modifying its stability and cleavage conditions. This technical guide will provide an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of Boc-Lys(2-Bromo-Z)-OH, offering researchers and drug development professionals the necessary insights to leverage this valuable building block in their synthetic endeavors.

Physicochemical Properties of Boc-Lys(2-Bromo-Z)-OH

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective application. The key properties of Boc-Lys(2-Bromo-Z)-OH are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₇BrN₂O₆Chem-Impex[1]
Molecular Weight 459.34 g/mol Chem-Impex[1]
Appearance White powderChem-Impex[1]
Melting Point 71-79 °CChem-Impex[1]
Storage Conditions 0-8 °CChem-Impex[1]

The Synthesis of Boc-Lys(2-Bromo-Z)-OH: A Step-by-Step Protocol

The synthesis of Boc-Lys(2-Bromo-Z)-OH involves a multi-step process that requires careful control of reaction conditions to ensure the selective protection of the α- and ε-amino groups of L-lysine. The following protocol is a representative synthesis based on established methods for the differential protection of lysine.

Step 1: Synthesis of Nε-(2-bromobenzyloxycarbonyl)-L-lysine [H-Lys(2-Br-Z)-OH]

The initial step involves the selective protection of the more nucleophilic ε-amino group of L-lysine. This is typically achieved through the use of a copper(II) complex to transiently protect the α-amino and carboxyl groups.

Experimental Protocol:

  • Copper Complex Formation: L-lysine hydrochloride is dissolved in an aqueous basic solution (e.g., sodium bicarbonate), to which an aqueous solution of copper(II) sulfate is added to form the lysine-copper complex.

  • Protection of the ε-Amino Group: To the suspension of the copper complex, 2-bromobenzyl chloroformate is added portion-wise while maintaining a basic pH (typically pH 9-10) with an appropriate base (e.g., sodium carbonate). The reaction is stirred at room temperature until completion.

  • Decomplexation: The copper is removed by treatment with a chelating agent such as 8-hydroxyquinoline or by precipitation as copper sulfide with H₂S.

  • Isolation and Purification: After removal of the copper complex, the aqueous solution is acidified to precipitate the H-Lys(2-Br-Z)-OH. The product is then collected by filtration, washed, and dried.

Step 2: Synthesis of Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine [Boc-Lys(2-Br-Z)-OH]

With the ε-amino group protected, the α-amino group is then protected with the Boc group.

Experimental Protocol:

  • Reaction Setup: H-Lys(2-Br-Z)-OH is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

  • Boc Protection: The solution is cooled in an ice bath, and a base (e.g., sodium hydroxide or triethylamine) is added to adjust the pH. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction mixture is stirred, allowing it to warm to room temperature overnight.[2]

  • Work-up and Isolation: The reaction mixture is concentrated to remove the organic solvent. The aqueous solution is then acidified with a weak acid (e.g., citric acid or KHSO₄ solution) to a pH of 2-3.[2]

  • Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the final product, Boc-Lys(2-Bromo-Z)-OH. The crude product can be further purified by crystallization or chromatography if necessary.

The Role of the 2-Bromo Substituent: Enhancing Reactivity and Orthogonality

The key to the utility of Boc-Lys(2-Bromo-Z)-OH lies in the modified properties of the 2-Br-Z protecting group. The presence of the electron-withdrawing bromine atom at the ortho position of the benzyl group has a significant impact on the stability of the carbamate linkage.

Mechanism of Deprotection and the Effect of the 2-Bromo Group

The standard benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis or under strong acidic conditions. The deprotection mechanism under acidic conditions involves the protonation of the carbamate oxygen, followed by the cleavage of the benzylic C-O bond to form a stable benzyl cation.

The electron-withdrawing nature of the bromine atom in the 2-Br-Z group destabilizes the developing positive charge on the benzylic carbon during acid-catalyzed cleavage. This destabilization makes the 2-Br-Z group more labile to strong acids like hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) compared to the unsubstituted Z group. This enhanced lability is advantageous in Boc-based solid-phase peptide synthesis (SPPS), where the final cleavage from the resin and removal of side-chain protecting groups are often performed using strong acids.

The following diagram illustrates the workflow for incorporating Boc-Lys(2-Bromo-Z)-OH in Boc-SPPS.

SPPS_Workflow cluster_synthesis Boc-SPPS Cycle cluster_cleavage Final Cleavage Resin Resin-Peptide Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization 2. Coupling Coupling (Boc-Lys(2-Br-Z)-OH, Coupling Reagent) Neutralization->Coupling 3. Washing Washing Coupling->Washing 4. Washing->Resin Repeat Cycle Final_Peptide_Resin Fully Assembled Peptide on Resin Washing->Final_Peptide_Resin HF_Cleavage HF Cleavage Final_Peptide_Resin->HF_Cleavage Simultaneous cleavage of 2-Br-Z and from resin Crude_Peptide Crude Peptide HF_Cleavage->Crude_Peptide

Boc-SPPS workflow for Boc-Lys(2-Br-Z)-OH.

Applications in Bioactive Peptide and Drug Development

The unique properties of Boc-Lys(2-Bromo-Z)-OH make it a valuable building block for the synthesis of complex peptides and peptidomimetics. The ε-amino group of lysine is a common site for post-translational modifications and for the attachment of various moieties such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

The enhanced acid lability of the 2-Br-Z group ensures its efficient removal during the final cleavage step in Boc-SPPS, which is particularly important for the synthesis of long and complex peptides where sluggish deprotection can lead to side reactions and reduced yields. While specific examples in publicly available literature are often part of proprietary drug development programs, the application of orthogonally protected lysine derivatives is widespread in the synthesis of bioactive peptides, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[3]

Conclusion

Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine is a strategically important building block for researchers and scientists engaged in peptide synthesis and drug development. Its key feature, the 2-bromo-substituted benzyloxycarbonyl group, provides enhanced acid lability, which is highly advantageous in the context of Boc-based solid-phase peptide synthesis. This allows for efficient deprotection during the final cleavage step, facilitating the synthesis of complex and modified peptides. A thorough understanding of its synthesis, properties, and the mechanistic basis for its enhanced reactivity empowers chemists to rationally design and execute synthetic strategies for novel and intricate peptide-based therapeutics and research tools.

References

  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin.

  • Electronic Supplementary Information for Polymer Chemistry. The Royal Society of Chemistry.

  • Cbz-Protected Amino Groups. Organic Chemistry Portal.

  • PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. Google Patents.

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

  • Boc-Lys(2-Cl-Z)-OH. Aapptec Peptides.

  • Nα-Boc-Nε-2-bromo-Z-L-lysine. Chem-Impex.

  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. ResearchGate.

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health.

  • Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis. Benchchem.

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.

  • Boc-Lys-OH(13734-28-6) 1H NMR spectrum. ChemicalBook.

  • BOC-Amino Acids. BOC Sciences.

  • Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. National Institutes of Health.

  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. ResearchGate.

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. UCL Discovery.

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

  • Nepsilon-(tert-Butoxycarbonyl)-L-lysine. TCI Chemicals.

  • A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. Benchchem.

Sources

Protocols & Analytical Methods

Method

Mastering Peptide Synthesis: A Protocol for Incorporating Boc-Lys(2-Bromo-Z)-OH in Solid-Phase Peptide Synthesis

Abstract This comprehensive application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the successful incorporation of Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the successful incorporation of Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine (Boc-Lys(2-Bromo-Z)-OH) in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer field-proven insights to ensure high-yield, high-purity synthesis of complex peptides. We will delve into the rationale for using the 2-Bromo-Z protecting group, provide step-by-step protocols for coupling and cleavage, discuss potential side reactions, and present data in a clear, accessible format.

Introduction: The Strategic Advantage of the 2-Bromo-Z Protecting Group in Boc-SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while one of the classic approaches, remains highly relevant for the synthesis of long or "difficult" sequences.[1] In this strategy, the temporary Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1][2] Permanent side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][3] This differential acid lability forms a "quasi-orthogonal" protection scheme.[4]

The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent side reactions, such as branching of the peptide chain. The 2-bromobenzyloxycarbonyl (2-Bromo-Z) group is an excellent choice for this purpose within the Boc/Bzl framework. The electron-withdrawing nature of the bromine atom on the benzyl ring increases the acid stability of the carbamate protecting group. This ensures its complete stability during the repeated Nα-Boc deprotection steps with TFA. However, it is still efficiently cleaved under the strong acidic conditions of the final HF or TFMSA treatment.[3] This balance of stability and ultimate lability is crucial for the successful synthesis of lysine-containing peptides.

Chemical Structures and Workflow Overview

To visually conceptualize the key components and the overall process, the following diagrams illustrate the structure of Boc-Lys(2-Bromo-Z)-OH and the general workflow for its incorporation in Boc-SPPS.

G cluster_0 Boc-Lys(2-Bromo-Z)-OH Structure Boc-Lys(2-Bromo-Z)-OH SPPS_Workflow cluster_repeat Elongation Cycle start Start with Resin-NH-Peptide deprotection Nα-Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Coupling of Boc-Lys(2-Bromo-Z)-OH (e.g., DCC or HBTU/DIEA) neutralization->coupling wash Wash (DCM, IPA) coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat final_cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA) wash->final_cleavage After Final Amino Acid

Caption: General workflow for incorporating Boc-Lys(2-Bromo-Z)-OH in Boc-SPPS.

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize these conditions based on the specific peptide sequence and the scale of the synthesis.

Protocol for Nα-Boc Deprotection

This step removes the temporary Boc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

  • Pre-wash: Wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes. [2]3. Deprotection: Treat the resin with the deprotection solution for 20-30 minutes at room temperature. [5]4. Washing: Wash the resin thoroughly with DCM (3-5 times) to remove the TFA and the cleaved Boc groups.

  • Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice). This step is crucial to neutralize the protonated N-terminal amine.

  • Final Washes: Wash the resin with DCM (3-5 times) and then with isopropanol (IPA) (2-3 times) to remove excess base and prepare for the coupling step. [2]

Protocol for Coupling of Boc-Lys(2-Bromo-Z)-OH

This protocol describes the activation of the carboxylic acid of Boc-Lys(2-Bromo-Z)-OH and its subsequent reaction with the free N-terminal amine on the resin-bound peptide.

Method A: Dicyclohexylcarbodiimide (DCC) Coupling

  • Prepare Amino Acid Solution: Dissolve Boc-Lys(2-Bromo-Z)-OH (2.5 equivalents relative to the resin substitution) in DCM.

  • Activation: Add DCC (2.5 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes at 0°C.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. [5]5. Monitoring: Monitor the reaction completion using a qualitative test such as the ninhydrin (Kaiser) test. [6]A negative result (no color change) indicates a complete reaction.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DCM (3-5 times) and IPA (2-3 times) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

Method B: HBTU/DIEA Coupling (for difficult couplings)

  • Prepare Amino Acid Solution: Dissolve Boc-Lys(2-Bromo-Z)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

  • Activation: Add DIEA (6 equivalents) to the solution and allow for a brief pre-activation (1-2 minutes).

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Method A.

ParameterDCC CouplingHBTU/DIEA Coupling
Amino Acid Equiv. 2.53
Coupling Reagent DCC (2.5 equiv.)HBTU (3 equiv.)
Solvent DCMDMF
Activation Time 10-15 min at 0°C1-2 min at RT
Reaction Time 2-4 hours1-2 hours
Monitoring Ninhydrin (Kaiser) TestNinhydrin (Kaiser) Test
Final Cleavage and Deprotection

This final step simultaneously cleaves the completed peptide from the solid support and removes all side-chain protecting groups, including the 2-Bromo-Z group from lysine.

CAUTION: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment. [3][7] Method A: Anhydrous Hydrogen Fluoride (HF) Cleavage

  • Resin Preparation: Thoroughly dry the peptide-resin under high vacuum.

  • Scavenger Addition: Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger mixture, such as anisole (1.0 mL per gram of resin), to trap carbocations generated during cleavage. [3]3. HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Allow the reaction to proceed at 0°C for 60-90 minutes with stirring. [7]5. HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing and Extraction: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and organic byproducts. Extract the peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.

Method B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

  • Resin Preparation: Thoroughly dry the peptide-resin under high vacuum.

  • Scavenger Addition: Suspend the resin in a solution of TFA, thioanisole, and ethanedithiol (EDT). [8]3. TFMSA Addition: Cool the mixture to 0°C in an ice bath. Slowly add TFMSA to the stirred mixture.

  • Cleavage Reaction: Allow the reaction to proceed at room temperature for 90-120 minutes. [8]5. Peptide Precipitation and Work-up: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether. Proceed with washing, extraction, and lyophilization as described in the HF cleavage protocol.

ParameterHF CleavageTFMSA Cleavage
Primary Reagent Anhydrous Hydrogen FluorideTrifluoromethanesulfonic Acid
Typical Scavenger Anisole, p-cresolThioanisole, EDT
Temperature 0°C0°C to Room Temperature
Reaction Time 60-90 minutes90-120 minutes
Safety Requires specialized apparatusExtremely corrosive

Potential Side Reactions and Mitigation Strategies

A thorough understanding of potential side reactions is critical for troubleshooting and optimizing peptide synthesis.

  • Incomplete Coupling: If the ninhydrin test remains positive after the scheduled coupling time, a second coupling should be performed. For persistently difficult couplings, switching to a more potent activation method (e.g., HBTU/HATU) or increasing the reaction temperature may be necessary.

  • Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. It is particularly prevalent if Proline is in the first or second position. In Boc-SPPS, using in situ neutralization protocols can help suppress this side reaction. [9]* Alkylation of Sensitive Residues: During the final acid cleavage, carbocations generated from the protecting groups and the resin linker can alkylate nucleophilic side chains (e.g., Trp, Met). The use of a scavenger cocktail (e.g., anisole, thioanisole, EDT) is essential to trap these reactive species. [3]* Aspartimide Formation: Peptides containing Asp residues can be susceptible to aspartimide formation, especially when exposed to basic conditions during neutralization. This can lead to racemization and the formation of β-aspartyl peptide impurities. [10][11]Using in situ neutralization and minimizing the exposure time to the base can help mitigate this issue.

Conclusion

The incorporation of Boc-Lys(2-Bromo-Z)-OH into solid-phase peptide synthesis is a robust and reliable method for producing lysine-containing peptides. The enhanced acid stability of the 2-Bromo-Z group ensures its integrity throughout the synthesis, while its clean removal during the final strong acid cleavage step allows for the generation of high-purity target peptides. By understanding the chemical principles behind each step, from coupling to cleavage, and by being cognizant of potential side reactions, researchers can effectively utilize this valuable building block in their drug discovery and development efforts. The protocols provided herein serve as a validated foundation for the successful synthesis of complex peptides.

References

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Hartley, A. M., & Mezo, A. R. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1248, 105-115. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]

  • Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry, 25(8), 1505-1513. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]

  • Boc-Biotech. (2026). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Current Organic Chemistry, 17(22), 2646-2656. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Application

Introduction: The Strategic Role of Halogenated Z-Protected Lysine in Boc-SPPS

<Senior Application Scientist Application Note & Protocol: Strategic Incorporation of Boc-Lys(2-Bromo-Z)-OH in Manual Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique develope...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Application Note & Protocol: Strategic Incorporation of Boc-Lys(2-Bromo-Z)-OH in Manual Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, enables the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support.[1][2] This methodology simplifies the purification process by allowing excess reagents and by-products to be washed away by simple filtration.[1] A cornerstone of successful SPPS is the protecting group strategy, which ensures that reactive functional groups are masked until they are needed for amide bond formation.[3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and robust approach, particularly for synthesizing long or challenging peptide sequences.[3] This strategy relies on graduated acid lability: a temporary Nα-Boc group is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA), while more permanent, benzyl-based side-chain protecting groups are retained until the final cleavage step, which employs a much stronger acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] This differential stability makes the Boc/Bzl strategy a "quasi-orthogonal" system.[3]

Lysine, with its primary amine on the ε-carbon of its side chain, is a critical residue for introducing post-translational modifications, branching, or conjugation points. Protecting this ε-amino group is therefore essential. Boc-Lys(2-Bromo-Z)-OH is a specialized building block designed for this purpose. The 2-Bromo-Z (2-bromobenzyloxycarbonyl) group is a finely-tuned benzyl-based protecting group. The electron-withdrawing bromine atom on the benzyl ring increases its lability to strong acids compared to the standard Z (benzyloxycarbonyl) group, ensuring its clean and complete removal during the final cleavage without being prematurely compromised by the repeated TFA treatments used for Boc deprotection.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Boc-Lys(2-Bromo-Z)-OH in manual Boc-SPPS. It details the chemical rationale, step-by-step protocols, and critical considerations for its successful incorporation into synthetic peptides.

Note on Analogs: While this guide focuses on Boc-Lys(2-Bromo-Z)-OH, much of the available literature and supplier data pertains to the closely related Boc-Lys(2-Chloro-Z)-OH. The chemical principles, reactivity, and handling are virtually identical, with the primary difference being the specific halogen atom. The protocols and data presented are applicable to both derivatives.

Reagent Profile: Boc-Lys(2-Halogeno-Z)-OH

2.1 Chemical and Physical Properties

A thorough understanding of the reagent's properties is fundamental to its proper handling, storage, and application.

Table 1: Chemical Properties of Boc-Lys(2-Chloro-Z)-OH (Data is representative for the 2-Bromo-Z analog)

PropertyValueReference(s)
Chemical Name Nα-(tert-butoxycarbonyl)-Nε-(2-bromobenzyloxycarbonyl)-L-lysine-
Molecular Formula C19H27BrN2O6-
Molecular Weight 460.34 g/mol -
CAS Number (2-Chloro-Z) 54613-99-9[6]
Appearance White to off-white crystalline powder[7]
Melting Point (2-Chloro-Z) 70-77 °C[7]
Solubility Clearly soluble in DMF and DCM
Storage Conditions 2-8°C, under inert gas[7]

2.2 The Chemistry of the Protecting Groups: A Tale of Differential Lability

The success of the Boc/Bzl strategy hinges on the carefully controlled, sequential removal of protecting groups based on acid strength.

  • The Nα-Boc Group (Temporary Protection): The tert-butyloxycarbonyl group is the workhorse of N-terminal protection in this strategy. Its bond to the α-amino nitrogen is highly susceptible to cleavage by moderate acids. Treatment with a solution of ~50% TFA in Dichloromethane (DCM) rapidly and quantitatively removes the Boc group, generating a reactive tert-butyl carbocation and liberating the N-terminal amine as a trifluoroacetate salt, ready for the next coupling step.[3][4] This carbocation must be quenched by scavengers if sensitive residues like Met or Trp are present.[3][4]

  • The Nε-2-Bromo-Z Group (Permanent Protection): The 2-bromobenzyloxycarbonyl group is designed for stability. It is completely resistant to the repeated TFA treatments used to cleave the Boc group.[3] Its removal requires a significantly stronger acid, such as HF, TFMSA, or TMSOTf (trimethylsilyl trifluoromethanesulfonate).[3][4] The mechanism involves protonation of the carbamate oxygen followed by the formation of a benzylic carbocation. The electron-withdrawing effect of the ortho-bromine atom destabilizes this carbocation, making the parent 2-Bromo-Z group more labile (easier to cleave) under strong acid conditions than an unsubstituted Z group. This ensures a clean, final deprotection that proceeds to completion along with cleavage from the resin.[3]

Manual Boc-SPPS Protocol for Incorporating Boc-Lys(2-Bromo-Z)-OH

This protocol outlines the manual synthesis cycle for incorporating a Boc-Lys(2-Bromo-Z)-OH residue onto a growing peptide chain attached to a Merrifield resin.

3.1 Pre-Synthesis Preparations

  • Resin Selection: Merrifield resin (chloromethylated polystyrene-divinylbenzene) is the classic solid support for generating C-terminal peptide acids using Boc-SPPS.[4][8] Select a resin with an appropriate substitution level (e.g., 0.5-1.0 mmol/g).

  • Equipment: A specialized manual peptide synthesis vessel with a fritted glass filter is recommended to avoid resin loss during washing steps.[3] Agitation can be provided by a wrist-action shaker or manual swirling.

  • Reagents: Ensure all solvents (DMF, DCM, IPA) are peptide synthesis grade. Coupling reagents and amino acids should be stored under desiccated, inert conditions.

3.2 The Boc-SPPS Synthesis Cycle Workflow

The following diagram illustrates the iterative four-step process for adding each amino acid residue in Boc-SPPS.

SPPS_Cycle Start Peptide-Resin (Nα-Boc Protected) Deprotection Step 1: Deprotection (50% TFA in DCM) Start->Deprotection Exposes N-terminal amine Wash_Neut Step 2: Washing & Neutralization (DIEA) Deprotection->Wash_Neut Removes acid, neutralizes NH3+ salt Coupling Step 3: Coupling (Boc-AA-OH, Activator) Wash_Neut->Coupling Forms new peptide bond Final_Wash Step 4: Final Wash (DMF, DCM, IPA) Coupling->Final_Wash Removes excess reagents Final_Wash->Start Cycle Repeats for Next Amino Acid

Caption: The four-stage iterative cycle of manual Boc-SPPS.

3.3 Step-by-Step Protocol (for a 0.2 mmol scale synthesis)

Step 1: Resin Swelling

  • Action: Place the peptide-resin (from the previous cycle) in the reaction vessel. Add ~10-15 mL of DCM per gram of resin.

  • Procedure: Agitate gently at room temperature for 30 minutes. Drain the DCM.

  • Causality: Swelling the resin beads is critical to ensure that the polystyrene matrix is fully solvated, allowing unrestricted access of reagents to the reactive sites within the resin interior.[9]

Step 2: Nα-Boc Deprotection

  • Action: Add 10 mL of 50% TFA in DCM to the swollen resin.

  • Procedure: Agitate for 1-2 minutes, drain. Add a fresh 10 mL of 50% TFA in DCM and agitate for 20-25 minutes.[4] Drain the solution.

  • Causality: The initial short treatment removes residual water and begins the deprotection, while the main 20-25 minute step ensures complete cleavage of the acid-labile Boc group. This two-stage process minimizes contact time with strong acid.

Step 3: Washing and Neutralization

  • Action: Wash the resin to remove TFA and neutralize the N-terminal ammonium trifluoroacetate salt.

  • Procedure:

    • Wash with DCM (3 x 10 mL).

    • Wash with Isopropanol (IPA) (2 x 10 mL).

    • Wash with DCM (3 x 10 mL).

    • Perform a neutralization step by adding 10 mL of 10% Diisopropylethylamine (DIEA) in DCM and agitating for 2 minutes. Repeat this step.[4]

    • Wash again with DCM (3 x 10 mL) to remove excess DIEA.

  • Causality: Thorough washing is essential to remove all traces of acid, which would otherwise neutralize the incoming activated amino acid. The IPA wash helps to "shrink" the resin and remove trapped TFA.[4] Neutralization with a non-nucleophilic base like DIEA deprotonates the N-terminal amine, rendering it nucleophilic and ready for coupling.

Step 4: Amino Acid Coupling of Boc-Lys(2-Bromo-Z)-OH

  • Action: Activate and couple the Boc-Lys(2-Bromo-Z)-OH. The HBTU/HOBt method is common and efficient.

  • Procedure:

    • In a separate vial, dissolve Boc-Lys(2-Bromo-Z)-OH (3-4 equivalents) and HOBt (3-4 eq.) in a minimal amount of DMF.

    • Add HBTU (3-4 eq.) to the vial.

    • Immediately add DIEA (6-8 eq.) and vortex for 1-2 minutes. The solution should turn yellowish.

    • Add this "activation cocktail" to the neutralized resin in the reaction vessel.

    • Agitate at room temperature for 1-2 hours.

  • Causality: HBTU, in the presence of HOBt and a base, rapidly converts the carboxylic acid of the amino acid into a highly reactive O-acylisourea ester, which is susceptible to nucleophilic attack by the free N-terminal amine on the resin, forming the new peptide bond.[10][11] Using an excess of reagents drives the reaction to completion.

Table 2: Example Reagent Stoichiometry for Coupling (0.2 mmol scale)

ReagentMolar Eq.Amount (for 0.2 mmol)Purpose
Resin Substitution1.00.2 mmolStarting point
Boc-Lys(2-Bromo-Z)-OH3.00.6 mmol (276 mg)Amino acid to be coupled
HBTU2.90.58 mmol (220 mg)Coupling activator
HOBt3.00.6 mmol (92 mg)Suppresses racemization
DIEA6.01.2 mmol (209 µL)Activation base

Step 5: Final Wash

  • Action: Remove all excess reagents and soluble by-products.

  • Procedure: After draining the coupling solution, wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).

  • Causality: This prepares the peptide-resin for the next synthesis cycle or, if the synthesis is complete, for cleavage.

Step 6: Monitoring the Coupling Reaction (Self-Validation)

  • Action: Perform the qualitative Kaiser test (or ninhydrin test) to check for the presence of free primary amines.[12][13]

  • Procedure:

    • Remove a small sample of resin beads (~5-10 mg) and wash with ethanol.

    • Add a few drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).[12][14]

    • Heat at ~110°C for 5 minutes.

  • Interpretation:

    • Intense Blue Beads/Solution: Incomplete coupling (positive result). Free primary amines are present. Recouple starting from Step 4.

    • Yellow/Colorless Beads & Solution: Complete coupling (negative result). No free primary amines detected. Proceed to the next cycle.

  • Causality: This test provides a crucial checkpoint. Ninhydrin reacts with primary amines to form a deep blue chromophore known as Ruhemann's purple.[15] A negative result validates the completion of the coupling step.

Post-Synthesis: Strong Acid Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the 2-Bromo-Z group. The TMSOTf/TFMSA method is a common alternative to the highly hazardous HF.[4][16]

WARNING: Strong acids like TMSOTf and TFMSA are extremely corrosive and hazardous. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles).

Protocol: TMSOTf/TFA Cleavage

  • Preparation: Dry the final peptide-resin thoroughly under high vacuum for several hours.

  • Cleavage Cocktail: Prepare the cleavage cocktail in a flask cooled in an ice bath. A common mixture includes:

    • TFA (Trifluoroacetic acid)

    • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TFMSA

    • A scavenger such as m-cresol or thioanisole.

    • A typical ratio is TFA/m-cresol/TMSOTf (8:1:1, v/v/v) . Use ~10 mL of cocktail per gram of resin.

  • Reaction: Add the cold cleavage cocktail to the dried peptide-resin. Stir the slurry at 0-5°C for 1-2 hours.[4]

  • Work-up:

    • Filter the resin away from the cleavage solution.

    • Wash the resin with a small amount of neat TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold (-20°C) methyl t-butyl ether (MTBE).

    • Collect the precipitated peptide by centrifugation, wash with cold MTBE, and dry under vacuum.

  • Purification: The crude peptide should be purified, typically by reverse-phase HPLC.

Causality of Scavengers: During acidolysis, protecting groups are cleaved and form reactive carbocations (e.g., benzyl and tert-butyl cations).[17] These cations can irreversibly modify sensitive amino acid side chains like tryptophan and methionine. Scavengers are nucleophilic compounds (like thioanisole or cresol) that are added to the cleavage cocktail to "trap" these carbocations, preventing unwanted side reactions and ensuring the integrity of the final peptide product.[17][18][19]

Conclusion

Boc-Lys(2-Bromo-Z)-OH is a highly effective building block for introducing lysine into peptides synthesized via the manual Boc-SPPS strategy. Its key feature is the 2-Bromo-Z side-chain protecting group, which offers robust stability throughout the synthesis cycles while ensuring efficient removal during the final strong-acid cleavage step. By understanding the underlying chemical principles of the Boc/Bzl protection scheme and adhering to validated protocols for coupling, monitoring, and cleavage, researchers can confidently utilize this reagent to produce complex, high-purity peptides for a wide range of scientific applications.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1865–1873. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Lys(2-Cl-Z)-OH. Retrieved from [Link]

  • Aapptec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Wang, P., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of Merrifield solid-phase peptide synthesis (SPPS). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39169-39176. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Lys(Z)-OH. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2010). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Retrieved from [Link]

Sources

Method

The Dual-Role Amino Acid: A Guide to Peptides Containing Nε-(2-bromobenzyloxycarbonyl)-L-lysine (Lys(2-Br-Z))

For the modern peptide chemist, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. Among the arsenal of available modifications, Nε-(2-bromobenzyloxycarbonyl)-L-lys...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern peptide chemist, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. Among the arsenal of available modifications, Nε-(2-bromobenzyloxycarbonyl)-L-lysine, or Lys(2-Br-Z), presents a nuanced yet powerful tool. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation and utility of peptides containing this unique amino acid derivative. We will delve into the causality behind its use, provide detailed protocols for its integration into synthetic workflows, and explore its applications, moving beyond a simple list of steps to offer field-proven insights.

The Rationale Behind Lys(2-Br-Z): More Than Just Protection

The ε-amino group of lysine is a frequent site for post-translational modifications and a key residue in protein-protein interactions.[1] In peptide synthesis, its protection is crucial to prevent unwanted side reactions. The benzyloxycarbonyl (Z) group is a classic amine protecting group, but its derivatives, such as the 2-bromobenzyloxycarbonyl (2-Br-Z) group, offer modified properties that can be exploited for specific synthetic strategies.

The primary role of the 2-bromo substituent on the Z-group is to alter the electronic properties of the benzyl ring, thereby modulating the lability of the protecting group to acidolysis.[1][2] This electron-withdrawing effect makes the 2-Br-Z group more resistant to premature cleavage under milder acidic conditions compared to the standard Z-group, yet ensures its efficient removal during the final, harsh acidolytic cleavage step (e.g., with HF, TFMSOTf, or HBr/AcOH) typically employed in Boc-based solid-phase peptide synthesis (SPPS).[1] This characteristic positions Lys(2-Br-Z) as a robust choice for the synthesis of long or complex peptides where prolonged exposure to the milder acid used for Nα-Boc deprotection (e.g., TFA) could lead to unwanted side-chain deprotection.

While the bromo-moiety introduces the theoretical potential for nucleophilic substitution, the primary and well-documented application of Lys(2-Br-Z) in peptide chemistry is as a stable side-chain protecting group. This is in contrast to other modifications like Nε-(bromoacetyl)lysine, where the bromoacetyl group is explicitly installed as a reactive handle for subsequent covalent modification.[3]

Strategic Incorporation of Lys(2-Br-Z) in Peptide Synthesis

The successful integration of Lys(2-Br-Z) into a peptide sequence requires careful consideration of the overall synthetic strategy, particularly the choice between Boc and Fmoc chemistries.

Boc Solid-Phase Peptide Synthesis (SPPS)

Lys(2-Br-Z) is most commonly utilized within the framework of Boc-SPPS. The workflow below outlines the key steps for its incorporation.

Boc_SPPS_Workflow Resin Resin Support (e.g., Merrifield) Attach 1. Attach Nα-Boc-AA1-OH to Resin Resin->Attach Deprotect1 2. Nα-Boc Deprotection (TFA in DCM) Attach->Deprotect1 Couple 3. Couple Nα-Boc-AA2-OH Deprotect1->Couple Repeat Repeat Steps 2 & 3 for subsequent amino acids Couple->Repeat Couple_Lys Couple Nα-Boc-Lys(2-Br-Z)-OH Repeat->Couple_Lys At desired position Final_Deprotect Final Nα-Boc Deprotection Couple_Lys->Final_Deprotect Cleave Cleavage & Global Deprotection (e.g., HF, TFMSOTf) Final_Deprotect->Cleave Peptide Purified Peptide Cleave->Peptide

Figure 1. General workflow for incorporating Lys(2-Br-Z) in Boc-SPPS.

Protocol 1: Incorporation of Nα-Boc-Lys(2-Br-Z)-OH in Boc-SPPS

This protocol assumes a manual synthesis approach on a Merrifield resin. Adjustments may be necessary for automated synthesizers.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Nα-Boc protected amino acids

  • Nα-Boc-Lys(2-Br-Z)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Cleavage cocktail (e.g., HF with scavengers, or TFMSOTf/TFA/scavengers)

  • Reagents for resin washing (e.g., Methanol, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Nα-Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, drain, and then for 20-30 minutes to remove the Boc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting ammonium salt with 5-10% DIEA in DMF (2x for 2 minutes each). Follow with extensive DMF washes (5x).

  • Coupling of Nα-Boc-Lys(2-Br-Z)-OH:

    • Pre-activate a solution of Nα-Boc-Lys(2-Br-Z)-OH (2-4 equivalents relative to resin loading), HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF with DIEA (4-8 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final Nα-Boc deprotection, wash and dry the resin. Treat the peptide-resin with a strong acid cleavage cocktail, such as HF or TFMSOTf, containing appropriate scavengers (e.g., anisole, thioanisole, ethanedithiol) to cleave the peptide from the resin and remove all side-chain protecting groups, including the 2-Br-Z group from lysine.[1][2]

Causality Behind Experimental Choices:

  • Equivalents of Reagents: Using an excess of amino acid and coupling reagents drives the reaction to completion, which is critical in solid-phase synthesis where purification of intermediates is not possible.

  • Pre-activation: Pre-activating the carboxylic acid of the incoming amino acid enhances its electrophilicity, leading to a more efficient amide bond formation.

  • Kaiser Test: This qualitative test detects free primary amines. A negative result (yellow beads) indicates that the coupling reaction is complete.

  • Scavengers in Cleavage: During acidolytic cleavage, reactive carbocations are generated from the protecting groups. Scavengers are essential to trap these species and prevent side reactions with sensitive amino acid residues like tryptophan and tyrosine.[2]

Considerations for Fmoc-SPPS

While primarily used in Boc chemistry, the 2-Br-Z group is orthogonal to the base-labile Fmoc group.[4] This allows for its potential use in Fmoc-SPPS, particularly for the synthesis of peptides where a specific lysine side chain needs to be deprotected on-resin for subsequent modification, while other lysines (protected with acid-labile groups like Boc) remain protected. However, the final cleavage from most standard Fmoc resins and removal of other side-chain protecting groups is typically performed with TFA, which is not strong enough to cleave the 2-Br-Z group. Therefore, a subsequent strong acid cleavage step would be required, adding complexity to the workflow.

Applications and Comparative Analysis

The primary application of peptides synthesized with Lys(2-Br-Z) is in basic research where a stable, acid-labile protecting group for lysine is required. Its enhanced stability over the standard Z-group makes it particularly suitable for the synthesis of longer or more complex peptides.

Table 1: Comparison of Lysine Side-Chain Modifications

ModificationPrimary ApplicationKey FeaturesCleavage/Reaction Conditions
Lys(2-Br-Z) Side-chain protection in Boc-SPPSEnhanced acid stability compared to Z-groupStrong acid (e.g., HF, TFMSOTf)
Lys(Boc) Side-chain protection in Fmoc-SPPSAcid-labile, orthogonal to FmocTFA
Lys(Fmoc) Orthogonal protection for on-resin modificationBase-labile, orthogonal to BocPiperidine in DMF
Lys(Bromoacetyl) Covalent crosslinking/inhibitionForms stable thioether bonds with cysteinesNucleophilic substitution (e.g., with thiols at neutral to slightly basic pH)

Advanced Application: Chemical Probes and Crosslinkers

While Lys(2-Br-Z) itself is not typically used as a reactive moiety, the principles of its synthesis can be extended to create peptides with latent reactivity. For instance, a peptide could be synthesized with Lys(2-Br-Z) and a cysteine residue. After purification, the 2-Br-Z group is removed, and the free ε-amino group of lysine can be selectively modified with a bromoacetylating agent to generate a reactive peptide for crosslinking studies.[3]

Advanced_Application Peptide_Synthesis Synthesize Peptide with Lys(2-Br-Z) and Cys Cleavage Cleave and Deprotect (HF or TFMSOTf) Peptide_Synthesis->Cleavage Purification Purify Peptide Cleavage->Purification Bromoacetylation Selective Nε-Bromoacetylation of Lysine Purification->Bromoacetylation Crosslinking Covalent Crosslinking to Target Protein Bromoacetylation->Crosslinking

Figure 2. Workflow for creating a lysine-based crosslinking peptide.

This two-step approach provides greater control over the introduction of the reactive group and avoids potential side reactions during peptide synthesis.

Protocol 2: Post-Synthetic Bromoacetylation of a Lysine-Containing Peptide

Materials:

  • Purified peptide containing a single free lysine ε-amino group

  • Bromoacetic acid N-hydroxysuccinimide ester (BA-NHS)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)

  • Quenching reagent (e.g., Tris or glycine solution)

  • HPLC for purification

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the reaction buffer to a concentration of 1-5 mg/mL.

  • Bromoacetylation: Add a 5-10 fold molar excess of BA-NHS (dissolved in a minimal amount of a water-miscible organic solvent like DMF or DMSO) to the peptide solution.

  • Reaction: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. Monitor the reaction progress by analytical HPLC or mass spectrometry.

  • Quenching: Quench any unreacted BA-NHS by adding an excess of a primary amine-containing buffer, such as 1 M Tris or glycine, and incubating for an additional 30 minutes.

  • Purification: Purify the bromoacetylated peptide from the reaction mixture using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry.

Conclusion and Future Perspectives

Nε-(2-bromobenzyloxycarbonyl)-L-lysine is a valuable tool for peptide chemists, primarily serving as a robust side-chain protecting group in Boc-based solid-phase peptide synthesis. Its enhanced stability provides a key advantage for the synthesis of complex peptides. While not a direct precursor for reactive peptides in the same vein as bromoacetylated lysine, the principles of its use and deprotection can be integrated into more complex workflows to generate precisely modified peptides for applications in chemical biology and drug discovery. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, a deep understanding of such specialized amino acid derivatives will remain essential for innovation in the field.

References

  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate chemistry, 2(6), 458-463. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Bioconjugation Strategies for Peptides with Modified Lysine

Introduction: The Central Role of Lysine in Peptide Bioconjugation Lysine, with its primary ε-amine (ε-NH₂) side chain, is a cornerstone of bioconjugation chemistry. Its inherent nucleophilicity and frequent presence on...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Lysine in Peptide Bioconjugation

Lysine, with its primary ε-amine (ε-NH₂) side chain, is a cornerstone of bioconjugation chemistry. Its inherent nucleophilicity and frequent presence on the surfaces of peptides and proteins make it an accessible and reliable target for covalent modification.[1][2] This accessibility, however, presents a significant challenge: achieving site-selectivity.[1][3] Peptides and proteins often contain multiple lysine residues, and traditional modification strategies can result in a heterogeneous mixture of products with varying conjugation sites and stoichiometries.[4] Such heterogeneity can compromise the pharmacological profile and reproducibility of therapeutic peptide conjugates.

This guide provides an in-depth exploration of strategies to control lysine bioconjugation, with a special focus on peptides containing post-translationally modified lysine residues. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the methods, enabling researchers to make informed decisions for their specific applications, from fundamental research to drug development.

Part 1: Chemoselective Bioconjugation of Unmodified Lysine

The primary amine of lysine is a potent nucleophile, readily reacting with various electrophilic reagents. The key to selective modification lies in controlling the reaction conditions and choosing the appropriate chemistry to favor lysine over other nucleophilic residues or the N-terminal α-amine.

Acylation with N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Lysine Modification

NHS esters are the most common reagents for lysine modification due to their high reactivity and the formation of stable amide bonds.[5][6] The reaction proceeds via nucleophilic attack of the unprotonated lysine amine on the ester, releasing the NHS leaving group.

Causality of Experimental Choices:

  • pH Control is Critical: The pKa of the lysine ε-amino group is around 10.5, while the N-terminal α-amino group is around 8.0.[1] By maintaining the reaction pH between 7.0 and 9.0, a sufficient concentration of the nucleophilic, deprotonated lysine amine is available for reaction, while minimizing side reactions with other residues like histidine, serine, and threonine.[5] At a pH of 8.5-9.5, lysine modification is generally favored over N-terminal modification.[1]

  • Reagent Stoichiometry: The molar excess of the NHS ester relative to the peptide is a key parameter to control the degree of labeling. A lower molar excess can favor mono-conjugation, especially when one lysine residue is significantly more reactive than others.[7]

  • Solvent: NHS esters are often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous peptide solution. This is because NHS esters are prone to hydrolysis in aqueous environments, which competes with the desired amidation reaction. The final concentration of the organic solvent should be kept low (typically <10%) to avoid peptide denaturation.

Experimental Protocol 1: General NHS Ester Conjugation

This protocol describes the conjugation of a fluorescent dye NHS ester to a peptide containing one or more lysine residues.

Materials:

  • Peptide with at least one lysine residue

  • Amine-reactive NHS ester (e.g., Fluorescein-NHS)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC))

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester solution to achieve a desired molar excess (e.g., 5- to 20-fold molar excess over the peptide).

    • Add the NHS ester solution to the peptide solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light if using a photosensitive dye.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the peptide conjugate from excess dye and quenching reagents using SEC or RP-HPLC.[8]

    • For SEC, use a resin with a suitable molecular weight cutoff for your peptide.

    • For RP-HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[8]

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4][9] The mass of the conjugate will increase by the mass of the attached molecule.

    • Assess the purity of the conjugate by analytical RP-HPLC.

Site-Selectivity through Proximity-Induced Labeling

To overcome the challenge of multiple reactive lysines, proximity-induced labeling strategies can be employed. These methods use a directing group that binds to a specific site on the peptide, thereby increasing the local concentration of the reactive moiety near a particular lysine residue.[5]

Mechanisms of Proximity Labeling:

  • Affinity Peptides: A peptide with known affinity for a specific region of the target peptide is conjugated to a reactive molecule.[5]

  • Small Molecule Binders: A small molecule with affinity for the target can be used to direct the reactive group.[5]

  • Covalent Tethering: A bifunctional reagent first reacts with a unique residue (like cysteine) and then an intramolecular reaction targets a nearby lysine.[5]

Workflow Diagram: Proximity-Induced Lysine Modification

G cluster_0 Step 1: Binding of Directing Group cluster_1 Step 2: Intramolecular Reaction Peptide Target Peptide (with multiple Lys) Bound_Complex Non-covalent Complex Directing_Molecule Directing Molecule (Affinity Peptide or Small Molecule) + Reactive Moiety Bound_Complex2 Non-covalent Complex Bound_Complex->Bound_Complex2 High local concentration of reactive moiety Conjugated_Peptide Site-Specifically Conjugated Peptide Bound_Complex2->Conjugated_Peptide Proximity-driven intramolecular reaction

Caption: Workflow for proximity-induced site-selective lysine conjugation.

Part 2: Strategies for Peptides with Modified Lysine Residues

Post-translational modifications (PTMs) of lysine, such as acetylation, methylation, and ubiquitination, are crucial for cellular signaling and regulation.[10][11][12] These modifications, however, fundamentally alter the reactivity of the lysine side chain, rendering standard amine-targeted bioconjugation methods ineffective or non-specific.

The Challenge of Modified Lysine Bioconjugation
  • Acetylated and Methylated Lysine: Acetylation neutralizes the positive charge of the lysine side chain and converts the primary amine into a secondary amide. Methylation (mono-, di-, or tri-) maintains the positive charge but adds steric bulk and reduces the nucleophilicity of the amine. In both cases, the ε-amine is no longer a primary amine and is unreactive towards NHS esters and other common amine-reactive reagents.

  • Ubiquitinated Lysine: Ubiquitination involves the formation of an isopeptide bond between the C-terminus of ubiquitin and the ε-amine of a lysine residue.[12][13] This modification completely blocks the amine and introduces a large protein moiety, making direct chemical targeting of the original lysine impossible.

Enzymatic and Chemoenzymatic Strategies

Enzymatic methods offer exquisite specificity for modifying proteins and peptides, including those with PTMs.

Sortase-Mediated Ligation (SML)

Sortase A, a bacterial transpeptidase, recognizes a specific peptide motif (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine.[14] It then catalyzes the formation of a new peptide bond with an N-terminal glycine-containing nucleophile. This allows for the site-specific ligation of peptides or other molecules.

Application to Modified Peptides: If a peptide with a modified lysine also contains a sortase recognition motif, SML can be used to conjugate a payload at a site distinct from the modified lysine, preserving the PTM.

Experimental Protocol 2: Sortase-Mediated Ligation

This protocol describes the ligation of a glycine-functionalized payload to a peptide containing a C-terminal LPXTG sortase tag.

Materials:

  • Peptide of interest with a C-terminal LPXTG tag (e.g., LPETG)

  • Payload with an N-terminal oligo-glycine sequence (e.g., GGG-Payload)

  • Sortase A enzyme (e.g., from Staphylococcus aureus)

  • Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • Purification column (SEC or RP-HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve the LPXTG-tagged peptide and the GGG-payload in the Sortase Reaction Buffer.

    • Typical starting concentrations are in the range of 10-100 µM.

  • Ligation Reaction:

    • Combine the tagged peptide and the payload in the reaction buffer. A 1:1 to 1:5 molar ratio of peptide to payload is common.[5]

    • Add Sortase A to a final concentration of 1-10 µM.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the ligated product from the enzyme, unreacted peptide, and payload using SEC or RP-HPLC.

  • Characterization:

    • Confirm the successful ligation and the mass of the final conjugate using ESI-MS.

    • Verify purity by analytical RP-HPLC.

Bioorthogonal "Click" Chemistry

Bioorthogonal chemistry involves pairs of reactive groups that are mutually reactive but inert to the biological environment.[6] This two-step approach is highly specific and efficient.

  • Installation of a Bioorthogonal Handle: An azide or alkyne group is introduced onto the peptide. For peptides with modified lysines, this can be achieved by:

    • Genetic Code Expansion: Incorporating an unnatural amino acid containing an azide or alkyne at a specific site during peptide synthesis.[6] This provides ultimate site-selectivity.

    • Enzymatic Labeling: Using enzymes like phosphopantetheinyl transferases (PPTases) to transfer a coenzyme A derivative bearing a bioorthogonal handle onto a specific peptide tag.[15]

  • Click Reaction: The peptide now bearing the bioorthogonal handle is reacted with a payload containing the complementary reactive group (e.g., an alkyne for an azide, or vice versa) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Experimental Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing payload to an azide-modified peptide.

Materials:

  • Azide-modified peptide (1 equivalent)

  • Alkyne-functionalized payload (1.5-3 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)

  • Sodium ascorbate (1-5 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand (1-2 equivalents relative to copper)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7-8

  • Degassed water

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified peptide and the alkyne-payload in the reaction buffer.

  • Catalyst Premix:

    • Prepare a stock solution of CuSO₄ and the ligand (e.g., THPTA for aqueous reactions) in degassed water.

    • Prepare a fresh stock solution of sodium ascorbate in degassed water.

  • Click Reaction:

    • Combine the azide-peptide and alkyne-payload in a reaction tube.

    • Add the CuSO₄/ligand premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.

  • Purification and Characterization:

    • Purify the triazole-linked conjugate using SEC or RP-HPLC.

    • Characterize the product by mass spectrometry to confirm the addition of the payload.

Workflow Diagram: Bioorthogonal Conjugation Strategy

G cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Click Reaction Peptide Peptide with Modified Lysine Azide_Peptide Azide-Modified Peptide Unnatural_AA Genetic Code Expansion (e.g., Azido-Lysine) Azide_Peptide2 Azide-Modified Peptide Azide_Peptide->Azide_Peptide2 Purification Final_Conjugate Final Conjugate Azide_Peptide2->Final_Conjugate Cu(I), Ascorbate Ligand Alkyne_Payload Alkyne-Payload (e.g., Drug, Dye) Alkyne_Payload->Final_Conjugate Cu(I), Ascorbate Ligand

Caption: Two-step bioorthogonal conjugation via "click" chemistry.

Part 3: Data Presentation and Comparative Analysis

Choosing the right bioconjugation strategy depends on the specific requirements of the application, including the nature of the peptide, the desired site of modification, and the properties of the payload.

Table 1: Comparison of Lysine Bioconjugation Strategies
StrategyTarget Residue(s)Bond TypeKey AdvantagesKey LimitationsTypical Yield
NHS Ester Acylation Unmodified Lysine (ε-NH₂), N-terminus (α-NH₂)AmideSimple, robust, commercially available reagentsOften lacks site-selectivity, potential for heterogeneity, hydrolysis of reagentVariable (50-95%)
Proximity-Induced Labeling Specific Unmodified LysineAmide or otherHigh site-selectivity without genetic engineeringRequires a specific binding site, design-intensiveGood to Excellent (>75%)[16]
Sortase-Mediated Ligation C-terminal LPXTG motif, N-terminal GlycineAmide (Peptide)Enzymatic specificity, site-specific, mild conditionsRequires genetic encoding of recognition tagsGood to Excellent (>70%)[5][17]
Bioorthogonal (CuAAC) Azide/Alkyne-modified residueTriazoleHighly specific, inert to biological groups, high yieldRequires pre-installation of handle, potential copper toxicity (can be mitigated with ligands)Excellent (>90%)

Part 4: Characterization of Peptide Conjugates

Thorough characterization is essential to confirm the success of the conjugation, determine the site of modification, and assess the purity of the final product.

  • Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are indispensable for confirming the covalent attachment of the payload by measuring the mass of the intact conjugate.[4][9] High-resolution mass spectrometry can confirm the exact mass and molecular formula.

  • Tandem Mass Spectrometry (MS/MS): To pinpoint the exact site of modification, the conjugate can be proteolytically digested (e.g., with trypsin), followed by LC-MS/MS analysis of the resulting fragments. Fragmentation techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) can identify the modified amino acid.[9][18] ETD is particularly useful for analyzing peptides with labile PTMs as it tends to preserve these modifications during fragmentation.[9][19]

  • Chromatography: RP-HPLC is used to assess the purity of the conjugate and to separate it from unreacted starting materials.[8]

  • Spectroscopy: UV-Vis spectroscopy can be used to quantify the concentration of both the peptide and a chromophoric payload, allowing for the calculation of the degree of labeling.

Conclusion

The bioconjugation of peptides at lysine residues is a powerful tool for creating novel therapeutics, diagnostics, and research probes. While traditional methods like NHS ester chemistry are robust and widely used, achieving site-selectivity, especially in the presence of post-translational modifications, requires more sophisticated approaches. Enzymatic methods like sortase-mediated ligation and bioorthogonal strategies such as click chemistry provide the precision needed to construct homogeneous and well-defined peptide conjugates. By understanding the chemical principles and practical considerations outlined in this guide, researchers can select and implement the optimal strategy to advance their scientific goals.

References

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (2021). RSC Chemical Communications. [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (2021). ResearchGate. [Link]

  • Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. (2021). National Institutes of Health. [Link]

  • Orthogonal Translation for Site-Specific Installation of Post-translational Modifications. (2025). National Institutes of Health. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). MDPI. [Link]

  • Large-scale Identification of Endogenous Secretory Peptides Using Electron Transfer Dissociation Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • A method to site-specifically incorporate methyl-lysine analogues into recombinant proteins. (n.d.). PubMed. [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (2021). National Institutes of Health. [Link]

  • Site-specific Labeling of a Protein Lysine Residue By Novel Kinetic Labeling Combinatorial Libraries. (n.d.). PubMed Central. [Link]

  • Expeditious Chemical Synthesis of Ubiquitinated Peptides Employing Orthogonal Protection and Native Chemical Ligation. (2011). ACS Publications. [Link]

  • The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. (n.d.). National Institutes of Health. [Link]

  • Genetically Encoded Short Peptide Tags for Orthogonal Protein Labeling by Sfp and AcpS Phosphopantetheinyl Transferases. (n.d.). ACS Publications. [Link]

  • (PDF) Electron Capture Dissociation Mass Spectrometry in Characterization of Peptides and Proteins. (n.d.). ResearchGate. [Link]

  • In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. (n.d.). MDPI. [Link]

  • Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. (n.d.). Journal of the American Chemical Society. [Link]

  • Highly Selective Lysine Acylation in Proteins Using a Lys‐His Tag Sequence. (2022). Angewandte Chemie International Edition. [Link]

  • Chemical methods for protein site-specific ubiquitination. (2021). National Institutes of Health. [Link]

  • “Doubly Orthogonal” Labeling of Peptides and Proteins. (n.d.). ResearchGate. [Link]

  • Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkylation. (n.d.). National Institutes of Health. [Link]

  • Characterisation of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. [Link]

  • Chemical Lysine Modification at a single site. (2018). SlideShare. [Link]

  • Peptide Methylation. (2013). Bio-Synthesis. [Link]

  • Chemical approaches to explore ubiquitin-like proteins. (2025). RSC Publishing. [Link]

  • (PDF) Enhancing the Efficiency of Sortase-Mediated Ligations through Nickel-Peptide Complex Formation. (2025). ResearchGate. [Link]

  • Ubiquitin. (n.d.). Wikipedia. [Link]

  • A set of orthogonal versatile interacting peptide tags for imaging cellular proteins. (2022). bioRxiv. [Link]

  • Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. (2025). Chinese Chemical Letters. [Link]

  • Development of Chemical Methods for Labeling Monomethyl Lysine Post-Translational Modification and Serine and their Applications. (2022). Emory Theses and Dissertations. [Link]

  • Sortase-Mediated Protein Ligation. (n.d.). BPS Bioscience. [Link]

  • Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. (2025). American Chemical Society. [Link]

  • Labeling and detection of post translationally modified proteins. (n.d.).
  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. [Link]

  • Expeditious chemical synthesis of ubiquitinated peptides employing orthogonal protection and native chemical ligation. (2011). PubMed. [Link]

  • Sortase‐Mediated Multi‐Fragment Assemblies by Ligation Site Switching. (2021). National Institutes of Health. [Link]

  • Selective lysine modification of native peptides via aza-Michael addition. (n.d.). RSC Publishing. [Link]

Sources

Method

Application Notes and Protocols for the Strategic Incorporation of Boc-Lys(2-Bromo-Z)-OH into Peptide Drug Conjugates

Introduction: The Critical Role of Lysine Conjugation in Peptide Drug Conjugates The development of peptide drug conjugates (PDCs) represents a significant advancement in targeted therapeutics. By covalently linking a po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lysine Conjugation in Peptide Drug Conjugates

The development of peptide drug conjugates (PDCs) represents a significant advancement in targeted therapeutics. By covalently linking a potent cytotoxic agent to a targeting peptide, PDCs offer the promise of enhanced efficacy and reduced off-target toxicity.[1][2][3] The ε-amino group of lysine residues is a frequently utilized and versatile site for drug conjugation due to its nucleophilicity and common presence on the surface of peptides.[1][2][4] However, achieving site-specific and controlled conjugation is paramount to ensure a homogenous drug product with a defined drug-to-antibody ratio (DAR) and predictable pharmacological properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the orthogonally protected amino acid, Boc-Lys(2-Bromo-Z)-OH, into peptide sequences for the precise construction of PDCs. The 2-Bromo-Z (2-bromobenzyloxycarbonyl) protecting group offers a strategic advantage due to its stability during standard Boc-based solid-phase peptide synthesis (SPPS) and its selective removal under conditions that do not affect other acid-labile protecting groups. This allows for the specific unmasking of the lysine side chain at the desired step for subsequent drug conjugation.

Chemical Properties and Rationale for Use of Boc-Lys(2-Bromo-Z)-OH

Boc-Lys(2-Bromo-Z)-OH is a derivative of L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group is protected by a 2-bromobenzyloxycarbonyl (2-Bromo-Z) group.

PropertyValueReference
Molecular Formula C19H27BrN2O6N/A
Molecular Weight 467.34 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in DMF, DCMN/A
Storage 2-8°C, under inert gas

Note: Properties are for the closely related Boc-Lys(2-Chloro-Z)-OH, and are expected to be similar for the 2-bromo derivative.[5]

The key to the utility of Boc-Lys(2-Bromo-Z)-OH lies in the principle of orthogonal protection .[6][7][8] In the context of Boc-SPPS, the α-Boc group is repeatedly removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the 2-Bromo-Z group on the lysine side chain remains intact. This side-chain protecting group is then selectively cleaved under different, non-acidic conditions, typically catalytic hydrogenolysis, allowing for chemoselective modification of the lysine residue. The electron-withdrawing bromine atom on the benzyl ring of the 2-Bromo-Z group can influence the rate of hydrogenolysis compared to the standard Z group, a factor to consider during optimization.

Experimental Protocols

PART 1: Incorporation of Boc-Lys(2-Bromo-Z)-OH via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a Boc-Lys(2-Bromo-Z)-OH residue.

Materials:

  • Pre-loaded resin (e.g., Merrifield, PAM, or BHA resin)

  • Boc-protected amino acids

  • Boc-Lys(2-Bromo-Z)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the pre-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), DIPEA/DMF (1:19, 2x), and DMF (3x).

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3-4 equivalents relative to resin loading) and an activating agent (e.g., HOBt, 3-4 equivalents) in DMF.

    • Add the coupling reagent (e.g., DIC, 3-4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, continue the coupling for another hour or consider a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For the incorporation of Boc-Lys(2-Bromo-Z)-OH, follow the standard coupling protocol in step 3.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Neutralization & Washing (DIPEA/DMF, DMF, DCM) Deprotection->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Confirms free amine Coupling Amino Acid Coupling (Boc-AA-OH, DIC/HOBt) Wash2 Washing (DMF, DCM) Coupling->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Confirms completion Repeat Repeat for next amino acid Repeat->Deprotection Kaiser1->Coupling Kaiser2->Repeat

Figure 1: General workflow for Boc-SPPS.

PART 2: On-Resin Selective Deprotection of the 2-Bromo-Z Group

This protocol describes the selective removal of the 2-Bromo-Z group from the lysine side chain while the peptide is still attached to the solid support. Catalytic transfer hydrogenolysis is a mild and effective method for this purpose.[9][10]

Materials:

  • Peptide-resin containing Boc-Lys(2-Bromo-Z)-OH

  • Palladium on carbon (Pd/C, 10 mol%) or other suitable palladium catalyst

  • Ammonium formate or formic acid as a hydrogen donor

  • Anhydrous N,N-Dimethylformamide (DMF) or a mixture of DMF/DCM

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with DCM (3x) and DMF (3x).

    • Swell the resin in the reaction solvent (e.g., anhydrous DMF) for 30 minutes.

  • Catalyst Addition:

    • In a separate flask, suspend the palladium catalyst in a small amount of the reaction solvent under an inert atmosphere.

    • Transfer the catalyst suspension to the reaction vessel containing the resin.

  • Hydrogen Donor Addition:

    • Dissolve the hydrogen donor (e.g., ammonium formate, 5-10 equivalents) in the reaction solvent.

    • Add the hydrogen donor solution to the reaction vessel.

  • Reaction:

    • Agitate the reaction mixture gently at room temperature.

    • Monitor the reaction progress by taking small samples of the resin for analysis (e.g., cleaving a small portion and analyzing by LC-MS). The reaction is typically complete within 2-24 hours.

  • Post-Reaction Workup:

    • Once the deprotection is complete, filter the reaction mixture to remove the catalyst.

    • Wash the resin extensively with the reaction solvent (3x), DCM (3x), and DMF (3x) to remove all traces of the catalyst and byproducts.

    • Perform a Kaiser test to confirm the presence of a free ε-amino group on the lysine side chain.

Deprotection_Mechanism cluster_0 2-Bromo-Z Protected Lysine Side Chain cluster_1 Deprotection cluster_2 Deprotected Lysine Side Chain Protected R-NH-CO-O-CH2-Ph(2-Br) Reaction Pd/C, H2 source (e.g., Ammonium Formate) Protected->Reaction Catalytic Hydrogenolysis Deprotected R-NH2 Reaction->Deprotected Byproducts Toluene(2-Br) + CO2 Reaction->Byproducts

Figure 2: Mechanism of 2-Bromo-Z deprotection.

PART 3: On-Resin Conjugation of a Payload to the Lysine Side Chain

This protocol outlines the conjugation of a payload (e.g., a cytotoxic drug) containing an activated ester (e.g., N-hydroxysuccinimide ester) to the deprotected ε-amino group of the lysine residue.[1][2][11]

Materials:

  • Peptide-resin with a deprotected lysine side chain

  • Payload with an activated ester (e.g., Drug-NHS ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Resin Preparation:

    • Wash the peptide-resin with the deprotected lysine thoroughly with DMF (3x).

    • Swell the resin in anhydrous DMF for 30 minutes under an inert atmosphere.

  • Conjugation Reaction:

    • In a separate vial, dissolve the activated payload (1.5-3 equivalents relative to the lysine sites) in anhydrous DMF.

    • Add DIPEA (2-4 equivalents) to the reaction vessel containing the resin to neutralize any residual acid and facilitate the reaction.

    • Add the payload solution to the resin.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the payload.

  • Monitoring the Conjugation:

    • Monitor the reaction by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the formation of the conjugate. A Kaiser test should be negative upon completion.

  • Washing:

    • Once the conjugation is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove any unreacted payload and byproducts.

  • Final Cleavage and Purification:

    • The peptide-drug conjugate can now be cleaved from the resin using standard cleavage cocktails (e.g., TFA with appropriate scavengers).

    • Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation_Workflow Start Peptide-Resin with Deprotected Lysine Conjugation On-Resin Conjugation (Activated Drug, DIPEA, DMF) Start->Conjugation Washing Extensive Washing (DMF, DCM) Conjugation->Washing Cleavage Cleavage from Resin (TFA/Scavengers) Washing->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_PDC Purified Peptide-Drug Conjugate Purification->Final_PDC

Figure 3: Workflow for payload conjugation.

Troubleshooting and Expert Insights

  • Incomplete Coupling/Deprotection: If Kaiser tests indicate incomplete reactions, extend the reaction time or perform a double coupling/deprotection. For sterically hindered sequences, using a more potent activating agent like HATU may be beneficial.

  • Side Reactions during Deprotection: While catalytic transfer hydrogenolysis is generally mild, ensure the complete removal of the palladium catalyst to prevent potential side reactions in subsequent steps. The choice of hydrogen donor can also be optimized; for example, formic acid can sometimes be more effective but may require careful pH control.

  • Low Conjugation Efficiency: Ensure the payload is of high purity and the activated ester is fresh. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the activated ester. Increasing the equivalents of the payload and the reaction time may improve yields.

  • Orthogonality: The stability of the 2-Bromo-Z group to repeated TFA treatments is crucial. Monitor for any premature deprotection during the SPPS cycles, especially for long peptides requiring numerous deprotection steps.

Conclusion

The use of Boc-Lys(2-Bromo-Z)-OH provides a robust and strategic approach for the site-specific incorporation of a conjugation handle into a peptide sequence. The orthogonal deprotection of the 2-Bromo-Z group allows for the precise and controlled attachment of a payload, which is a critical step in the development of well-defined and effective peptide drug conjugates. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this methodology in their drug discovery and development endeavors.

References

  • Baker, J. R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(82), 10596-10613. Available at: [Link]

  • Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Lys(Z)-OH. Retrieved from [Link]

  • Ogasawara, M., et al. (2006). Palladium-catalyzed preparation of vinylallenes from 2-bromo-1,3,5-trienes via an alkylidene-pi-allylpalladium-mediated formal SN2" pathway. Organic Letters, 8(23), 5409-5412. Available at: [Link]

  • Bosbach, C., et al. (2024). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. Organic & Biomolecular Chemistry. Available at: [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: [Link]

  • Li, J., et al. (2014). Palladium-triggered deprotection chemistry for protein activation in living cells. Nature Chemistry, 6(4), 352-361. Available at: [Link]

  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]

  • MDPI. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

  • Seela, F., et al. (2007). Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Cera, G., et al. (2013). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 11(42), 7436-7446. Available at: [Link]

  • ResearchGate. (n.d.). Protocols for Lysine Conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Towards a selective Boc deprotection on acid cleavable Wang resin. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Lysine Residues. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Retrieved from [Link]

  • Ogasawara, M., et al. (2006). Palladium-catalyzed preparation of vinylallenes from 2-bromo-1,3,5-trienes via an alkylidene-pi-allylpalladium-mediated formal SN2" pathway. Organic Letters, 8(23), 5409-5412. Available at: [Link]

  • PubChem. (n.d.). Boc-Lys(2-Cl-Z)-OH. Retrieved from [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • D'Souza, M. J., & D'Souza, M. (2014). Palladium-Catalyzed sp3 C–H Acetoxylation of α,α-Disubstituted α-Amino Acids. Molecules, 19(9), 13586-13596. Available at: [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-Lys(2-Cl-Z)-OH. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Hydrogenolysis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Lys(2-Bromo-Z)-OH in SPPS

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-Lys(2-Bromo-Z)-OH during Solid-Phase P...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-Lys(2-Bromo-Z)-OH during Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve these specific coupling issues, ensuring the integrity and success of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of Boc-Lys(2-Bromo-Z)-OH?

Incomplete coupling of Boc-Lys(2-Bromo-Z)-OH is a common hurdle in SPPS, often stemming from a combination of factors. The most prevalent cause is the steric hindrance imposed by the bulky 2-Bromo-Z (2-bromobenzyloxycarbonyl) group on the lysine side chain. This steric bulk can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.

Other contributing factors include:

  • Suboptimal Activation: Insufficient or inappropriate activation of the carboxylic acid of Boc-Lys(2-Bromo-Z)-OH can lead to a slow or incomplete reaction.

  • Poor Resin Solvation: Inadequate swelling of the resin matrix can limit the accessibility of reactive sites.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that aggregate, further hindering access to the N-terminus.

  • Choice of Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric hindrance associated with this derivative.[2]

Q2: How does the 2-Bromo-Z protecting group contribute to coupling difficulty?

The 2-Bromo-Z group is a derivative of the benzyloxycarbonyl (Z) group, with a bromine atom on the ortho position of the benzyl ring. While this modification enhances the acid lability of the protecting group, allowing for its removal under the strong acid conditions typically used in final cleavage for Boc-SPPS (like HF or TFMSA), it also significantly increases its steric bulk.[3] This added bulk in close proximity to the peptide backbone can create a sterically hindered environment, making it challenging for the nucleophilic attack of the resin-bound amine on the activated carboxyl group to occur efficiently.

Q3: When should I suspect an incomplete coupling of Boc-Lys(2-Bromo-Z)-OH?

The primary indicator of incomplete coupling is a positive result from a qualitative monitoring test, such as the Kaiser (ninhydrin) test, performed after the coupling step.[4][5] A blue or purple coloration of the resin beads signifies the presence of unreacted primary amines. For N-terminal proline, where the Kaiser test is unreliable, an isatin or chloranil test may be used.[4]

Furthermore, upon completion of the synthesis and purification, the presence of deletion sequences (peptides lacking the intended lysine residue) in the final product, as identified by HPLC or LC-MS analysis, is a definitive sign of incomplete coupling at that position.[6][7]

Troubleshooting Guide: Overcoming Incomplete Coupling

If you have identified an incomplete coupling of Boc-Lys(2-Bromo-Z)-OH, the following troubleshooting strategies can be employed. The flowchart below provides a logical approach to diagnosing and resolving the issue.

G cluster_0 Troubleshooting Workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Strategy 1: Double Coupling start->double_couple Initial Step recheck Re-run Coupling & Monitor double_couple->recheck reagent Strategy 2: Change Coupling Reagent solvent Strategy 3: Optimize Solvent System reagent->solvent reagent->recheck conditions Strategy 4: Adjust Reaction Conditions solvent->conditions solvent->recheck conditions->recheck recheck->reagent Positive success Coupling Complete (Negative Kaiser Test) recheck->success Negative escalate Consult Advanced Strategies (e.g., Pseudoprolines, Chaotropic Agents) recheck->escalate Still Positive

Caption: A stepwise approach to troubleshooting incomplete coupling.

Strategy 1: Implement a Double Coupling Protocol

For sterically hindered amino acids, a single coupling reaction may not be sufficient to drive the reaction to completion. A double coupling strategy is often the first and most effective solution.[8][9]

Rationale:

The initial coupling reaction will acylate the most accessible N-terminal amines. A second, fresh charge of activated amino acid and coupling reagents can then effectively target the remaining, more sterically hindered free amines, pushing the reaction to completion.

Experimental Protocol: Double Coupling
  • Initial Coupling: Perform the initial coupling of Boc-Lys(2-Bromo-Z)-OH using your standard protocol (e.g., with HBTU/DIEA or DIC/HOBt).

  • Monitoring: After the standard coupling time (e.g., 1-2 hours), take a small sample of the resin beads and perform a Kaiser test.[10]

  • Decision Point: If the Kaiser test is positive (blue beads), proceed to the second coupling.

  • Second Coupling:

    • Drain the reaction vessel. Do not wash the resin at this stage.

    • Immediately add a fresh, pre-activated solution of Boc-Lys(2-Bromo-Z)-OH (2.0 equivalents) and your chosen coupling reagents to the resin.

    • Allow the second coupling to proceed for an additional 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and DCM. Perform another Kaiser test to confirm the absence of free amines (yellow beads).

Strategy 2: Utilize More Potent Coupling Reagents

If double coupling is insufficient, or if you wish to optimize for a single coupling, switching to a more powerful coupling reagent is advisable.

Rationale:

Carbodiimide-based reagents like DIC, even with additives like HOBt, may not be efficient enough for highly hindered couplings.[2] Uronium/aminium or phosphonium-based reagents are generally more reactive and can overcome higher activation energy barriers.

Recommended Reagents for Hindered Couplings:
Coupling ReagentClassKey Advantages
HATU Uronium/AminiumHighly reactive due to the formation of OAt esters; excellent for hindered couplings.
HCTU Uronium/AminiumMore cost-effective than HATU with comparable reactivity in many cases.
PyBOP PhosphoniumGenerates OBt esters; a robust reagent for difficult sequences.
COMU Uronium/AminiumBased on OxymaPure, offering high reactivity and a better safety profile than benzotriazole-based reagents.[11]
Experimental Protocol: Coupling with HATU
  • Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and neutralized.

  • Activation Solution: In a separate vessel, dissolve Boc-Lys(2-Bromo-Z)-OH (2.0 eq), HATU (1.95 eq), and DIEA (4.0 eq) in DMF.

  • Activation: Allow the solution to pre-activate for 1-5 minutes.

  • Coupling: Add the activated solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm completion.

Strategy 3: Optimize the Solvent System

The choice of solvent is critical for both resin swelling and peptide chain solvation.[1]

Rationale:

Proper solvation is essential to expose the reactive sites on the resin and prevent peptide chain aggregation, which can block access to the N-terminus.[12] While DMF is a common choice, for "difficult sequences," alternative solvents or solvent mixtures may be necessary.[13]

Solvent Recommendations:
  • NMP (N-Methyl-2-pyrrolidone): Often superior to DMF in solvating both the resin and the growing peptide chain, potentially improving coupling efficiency.[13]

  • DMSO (Dimethyl sulfoxide): Can be used as a co-solvent (e.g., in a 1:1 mixture with NMP or DMF) to disrupt secondary structures and improve solvation of aggregated peptides.[14]

  • DCM/DMF Mixtures: In some cases, a mixture of DCM and DMF has been shown to be effective, particularly in microwave-assisted synthesis.[13]

Strategy 4: Adjust Reaction Conditions

Minor adjustments to the reaction conditions can have a significant impact on coupling efficiency.

Rationale:

Increasing the reaction time or temperature can provide the necessary energy to overcome the activation barrier of a sterically hindered coupling.

Adjustments to Consider:
  • Extended Coupling Time: For particularly difficult couplings, extending the reaction time to 4 hours, or even overnight, can be beneficial. However, be mindful of potential side reactions like racemization with extended activation times.

  • Elevated Temperature: If using a peptide synthesizer with temperature control, increasing the coupling temperature to 40-50°C can significantly enhance the reaction rate. Microwave-assisted SPPS, which utilizes higher temperatures for short periods, is particularly effective for hindered couplings.[8]

Analytical Verification

Monitoring Coupling Completion: The Kaiser Test

The Kaiser test is an indispensable tool for real-time monitoring of SPPS.

Protocol: Qualitative Kaiser Test
  • Sample Preparation: Collect 10-15 beads of the peptide-resin into a small test tube.

  • Reagent Addition: Add 2-3 drops each of the following three solutions:

    • Reagent A: Potassium cyanide in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.[4]

  • Heating: Heat the test tube at 110-120°C for 5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): An intense blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative (Complete Coupling): The beads remain their original color, and the solution is yellow or colorless.

Final Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

After cleavage and deprotection, RP-HPLC is the gold standard for assessing the purity of the crude peptide.[15][16] Incomplete coupling of Boc-Lys(2-Bromo-Z)-OH will result in a significant peak corresponding to the deletion peptide, which will typically elute earlier than the target peptide due to its lower molecular weight and potentially different hydrophobicity.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Kent, S. B. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Lys(2-Cl-Z)-OH [54613-99-9]. Retrieved from [Link]

  • Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Deegan, C., et al. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Paquet, A. (1982). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved from [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Lys(Z)-OH. Retrieved from [Link]

  • NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample. Retrieved from [Link]

  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Peptides with Boc-Lys(2-Bromo-Z)-OH

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering yield issues with Boc-Lys(2-Bromo-Z)-OH in solid-phase peptide synthesis (SPPS). This resource...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering yield issues with Boc-Lys(2-Bromo-Z)-OH in solid-phase peptide synthesis (SPPS). This resource provides a structured, in-depth approach to diagnosing and resolving common problems, ensuring the scientific integrity and success of your peptide synthesis.

Core Principles of Troubleshooting

Low yield in peptide synthesis, particularly after the incorporation of specialized amino acid derivatives like Boc-Lys(2-Bromo-Z)-OH, often stems from a few critical areas. A systematic investigation is key to pinpointing the exact cause. The primary areas of concern are:

  • Incomplete N-α-Boc Deprotection: Failure to completely remove the temporary Boc protecting group from the N-terminus of the growing peptide chain is a frequent cause of truncated sequences and, consequently, low yield of the desired full-length peptide.

  • Side-Chain Protecting Group Instability: The 2-Bromo-Z (2-bromobenzyloxycarbonyl) group, while designed for stability, can be prematurely cleaved under certain conditions, leading to unwanted side reactions on the lysine side chain.

  • Side Reactions During Synthesis and Cleavage: The chemical nature of the peptide sequence and the protecting groups can lead to various side reactions, especially during the final cleavage from the resin.[1][2]

Visualizing the Troubleshooting Pathway

A logical and systematic workflow is essential for efficiently diagnosing the root cause of low peptide yield. The following diagram outlines a step-by-step process for troubleshooting.

Troubleshooting_Workflow cluster_start Initiation cluster_deprotection Step 1: On-Resin Reaction Monitoring cluster_cleavage_analysis Step 2: Analysis of Crude Peptide cluster_final_cleavage Step 3: Final Cleavage Optimization Start Low Yield Observed with Boc-Lys(2-Bromo-Z)-OH Kaiser_Test Perform Kaiser Test on Resin Sample Start->Kaiser_Test Incomplete_Deprotection Incomplete Boc Deprotection Suspected Kaiser_Test->Incomplete_Deprotection Negative Result (Yellow Beads) Test_Cleavage Perform Small-Scale Test Cleavage Kaiser_Test->Test_Cleavage Positive Result (Blue Beads) Optimize_Deprotection Optimize Deprotection Protocol: - Increase TFA concentration - Extend reaction time - Double deprotection cycles Incomplete_Deprotection->Optimize_Deprotection HPLC_MS_Analysis Analyze Crude Peptide by HPLC-MS Test_Cleavage->HPLC_MS_Analysis Impurity_Profile Examine Impurity Profile HPLC_MS_Analysis->Impurity_Profile Identify_Side_Products Identify Side-Products: - Premature 2-Bromo-Z loss - Deletions/Truncations - Other modifications Impurity_Profile->Identify_Side_Products Review_Cocktail Review Final Cleavage Cocktail Identify_Side_Products->Review_Cocktail Optimize_Cocktail Optimize Cleavage Cocktail: - Add/increase scavengers - Adjust cleavage time/temperature Review_Cocktail->Optimize_Cocktail Suboptimal Final_Purification Proceed to Final Purification Review_Cocktail->Final_Purification Optimal Optimize_Cocktail->Final_Purification

Caption: A systematic workflow for troubleshooting low peptide yield.

In-Depth Technical Guidance

Q1: How can I definitively confirm incomplete Boc deprotection, and what are the corrective measures?

Incomplete removal of the N-α-Boc group is a common pitfall that leads to chain termination and reduced yield. The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[3][4][5]

Experimental Protocol: The Kaiser Test

  • Sample Preparation: Following the Boc deprotection step and subsequent washes, carefully withdraw a small sample of the peptide-resin (a few beads are sufficient).

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Place the resin sample in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the tube at 100-120°C for 5 minutes.[4][5]

  • Interpreting the Results:

    • Positive Result (Intense Blue Beads/Solution): This indicates the presence of free primary amines, confirming complete Boc deprotection.

    • Negative Result (Yellow/Colorless Beads/Solution): This signifies the absence of free primary amines, indicating that the Boc group has not been fully removed.

Table 1: Corrective Actions for Incomplete Boc Deprotection

ParameterStandard ProtocolOptimized ProtocolRationale
TFA Concentration 25-30% in DCM40-50% in DCMIncreases the acidity to facilitate more efficient cleavage of the Boc group.
Deprotection Time 20-30 minutes45-60 minutesProvides more time for the reaction to go to completion, especially for sterically hindered amino acids.
Number of Cycles 12A second deprotection cycle can ensure the removal of any remaining Boc groups.
Q2: I suspect premature loss of the 2-Bromo-Z side-chain protecting group. How can this be verified and prevented?

The 2-Bromo-Z group is designed to be stable to the conditions used for Boc deprotection but can be labile with repeated or extended acid exposure. Its premature removal exposes the lysine side-chain amine to unwanted coupling reactions.

Diagnostic Method: Test Cleavage and HPLC-MS Analysis

A small-scale test cleavage of the peptide from the resin, followed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis, is the most reliable way to diagnose this issue.

Experimental Protocol: Small-Scale Test Cleavage

  • Resin Sampling: After several coupling cycles following the introduction of Boc-Lys(2-Bromo-Z)-OH, take a small sample of the peptide-resin (5-10 mg).

  • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O - 95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide using cold diethyl ether.

  • Analysis: Dissolve the crude peptide and analyze by RP-HPLC and ESI-MS.[6][7]

Interpreting the Analytical Data:

The mass spectrum of the crude product should be carefully examined for the presence of masses corresponding to:

  • The desired full-length peptide.

  • Peptides with side-chain acylation on the lysine residue.

  • Truncated sequences resulting from premature chain termination.

Strategies to Mitigate Premature 2-Bromo-Z Cleavage:

If premature cleavage is confirmed, consider the following modifications to your synthesis strategy:

  • Milder Boc Deprotection: If you have intensified the deprotection conditions, it may be necessary to find a balance that ensures complete Boc removal without affecting the 2-Bromo-Z group.

  • Alternative Lysine Derivative: In particularly long or difficult syntheses, consider using a lysine derivative with a more robust side-chain protecting group, such as Boc-Lys(2-Cl-Z)-OH, which offers greater acid stability.[8]

Q3: What are the optimal final cleavage conditions to minimize side reactions associated with the 2-Bromo-Z group?

The final cleavage step is critical for obtaining a high yield of pure peptide. The 2-bromobenzyl cation, formed upon cleavage of the 2-Bromo-Z group, is a reactive electrophile that can cause side reactions with electron-rich amino acid residues like tryptophan and tyrosine.

The Importance of Scavengers in the Cleavage Cocktail

Scavengers are added to the cleavage cocktail to "scavenge" or trap these reactive cationic species, preventing them from modifying the peptide.

Table 2: Recommended Cleavage Cocktails for Peptides Containing Boc-Lys(2-Bromo-Z)-OH

Cleavage ReagentRecommended ScavengersConditions
HF Anisole (10-15%)0°C, 1 hour
TFMSA Thioanisole, m-cresol0°C, 1-2 hours
TFA Triisopropylsilane (TIPS), 1,2-ethanedithiol (EDT), WaterRoom Temperature, 2-4 hours

Rationale for Scavenger Selection:

  • Anisole/m-cresol: These are effective carbocation scavengers.

  • Thioanisole: Particularly useful for protecting tryptophan residues.

  • Triisopropylsilane (TIPS): A versatile scavenger that can reduce sulfoxides and protect against various side reactions.[9]

  • 1,2-ethanedithiol (EDT): Recommended for peptides containing methionine to prevent oxidation.[10]

By carefully selecting the cleavage reagent and incorporating the appropriate scavengers, you can significantly minimize side reactions and improve the overall yield and purity of your synthetic peptide.[9][11]

References

  • Boc-Lys(2-Cl-Z)-OH. Source: Aapptec Peptides. [Link]

  • Side reactions in peptide synthesis: An overview. Source: ResearchGate. [Link]

  • HPLC Analysis and Purification of Peptides. Source: PubMed Central. [Link]

  • Cleavage Cocktails; Reagent B. Source: Aapptec Peptides. [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. Source: Agilent. [Link]

  • A cleavage cocktail for methionine-containing peptides. Source: PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of Peptides Containing 2-Bromo-Z-lysine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the modified amino acid 2-Bromo-Z-lysine. The unique characteristics of this moi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the modified amino acid 2-Bromo-Z-lysine. The unique characteristics of this moiety can present specific challenges during HPLC purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve optimal purification of your target peptide.

Introduction: The Unique Nature of 2-Bromo-Z-lysine Peptides

The 2-Bromo-Z-lysine modification introduces both a bulky aromatic group (benzyloxycarbonyl, Z) and a halogen (bromine) onto the lysine side chain. These features significantly impact the peptide's physicochemical properties, influencing its behavior during reversed-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity from the Z-group generally leads to longer retention times, while the bulky nature of the entire protecting group can affect peak shape. Furthermore, the presence of a bromine atom on the aromatic ring introduces the potential for specific chemical side reactions during purification, such as debromination. Understanding these characteristics is the first step toward developing a robust purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide containing 2-Bromo-Z-lysine shows a much longer retention time than the unmodified parent peptide. How can I optimize the gradient to reduce the run time?

A1: The significant increase in retention time is expected due to the hydrophobicity of the 2-Bromo-Z group. A standard gradient used for unmodified peptides will likely result in excessively long run times.

Causality: The aromatic benzyloxycarbonyl (Z) group is highly hydrophobic, leading to strong interactions with the C18 stationary phase of the reversed-phase column. This necessitates a higher concentration of organic solvent (typically acetonitrile) to elute the peptide.

Troubleshooting Protocol:

  • Initial Scouting Gradient: Start with a broad scouting gradient to determine the approximate elution concentration of your peptide. A rapid gradient from 5% to 95% acetonitrile (ACN) over 10-15 minutes is a good starting point.

  • Gradient Optimization:

    • Once the approximate elution percentage of ACN is known, design a shallower gradient around this point to improve resolution.

    • For example, if your peptide elutes at 60% ACN in the scouting run, you could try a gradient of 40-70% ACN over 30 minutes. Reducing the rate of change of the organic solvent in the gradient generally improves resolution.[1]

  • Increase Initial Organic Content: If your peptide is very hydrophobic, you can start the gradient at a higher initial percentage of organic modifier to save time. For instance, instead of starting at 5% ACN, you might begin at 20% or 30%.

Data Presentation: Example Gradient Optimization

ParameterScouting GradientOptimized Gradient
Time (min) %B (ACN) %B (ACN)
0540
159540
209570
25595
30595

Caption: Example of a scouting gradient and a subsequent optimized, shallower gradient for a hydrophobic peptide.

Q2: I am observing a small pre-peak or shoulder eluting just before my main peptide peak. What could be the cause?

A2: A pre-peak or shoulder can indicate the presence of a closely related impurity. In the context of 2-Bromo-Z-lysine peptides, a likely candidate is the debrominated version of your peptide.

Causality: The bromine atom on the Z-group can be susceptible to removal (debromination) under certain conditions, particularly if the peptide has been exposed to reducing agents or certain metal contaminants. The resulting peptide, containing a standard Z-group on the lysine, will be slightly less hydrophobic and therefore elute slightly earlier than the brominated version. The separation of halogenated compounds from their dehalogenated counterparts can be challenging.[2]

Troubleshooting and Identification:

  • Collect Fractions: Collect fractions across both the main peak and the pre-peak/shoulder.

  • Mass Spectrometry Analysis: Analyze the collected fractions by mass spectrometry (MS).

    • The main peak should correspond to the theoretical mass of your 2-Bromo-Z-lysine peptide.

    • The pre-peak should show a mass difference corresponding to the loss of a bromine atom and the gain of a hydrogen atom (a mass decrease of approximately 78.9 Da). The characteristic isotopic pattern of bromine (79Br and 81Br) will be absent in the debrominated species.[3]

  • Optimize Chromatography for Resolution:

    • Shallower Gradient: Further decrease the gradient slope around the elution point of your peptide to improve the separation between the two species.

    • Lower Temperature: Reducing the column temperature can sometimes enhance the resolution of closely eluting peaks.

    • Alternative Stationary Phase: If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Experimental Workflow: Identifying a Debrominated Impurity

Caption: Workflow for identifying a debrominated impurity.

Q3: My peptide peak is broad and tailing. What are the common causes and how can I improve the peak shape?

A3: Peak broadening and tailing for peptides with protected lysines can stem from several factors, including secondary interactions with the stationary phase, issues with the mobile phase, or column problems.

Causality and Troubleshooting:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, leading to tailing.[1]

    • Solution: Ensure your mobile phase contains an appropriate ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA). TFA protonates the silanol groups, minimizing these secondary interactions. Using a high-purity silica column can also significantly reduce peak tailing.[1]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of your peptide. For peptides, a low pH (around 2-3) maintained by TFA is generally optimal for good peak shape.

    • Action: Verify the pH of your mobile phases. Inconsistent pH can lead to variable peak shapes.

  • Column Overload: Injecting too much peptide can saturate the stationary phase, resulting in broad, fronting, or tailing peaks.

    • Test: Dilute your sample 10-fold and re-inject. If the peak shape improves, you are likely overloading the column.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Troubleshooting:

      • Flush the column with a strong solvent wash series (e.g., water, isopropanol, acetonitrile).

      • If the problem persists, try a new column to rule out column degradation.

Logical Relationship: Troubleshooting Peak Tailing

Peak_Tailing start Broad/Tailing Peak Observed check_tfa Is 0.1% TFA in Mobile Phase? start->check_tfa add_tfa Add 0.1% TFA to Mobile Phases check_tfa->add_tfa No check_overload Is Column Overloaded? check_tfa->check_overload Yes add_tfa->start dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_column Is Column Old or Contaminated? check_overload->check_column No good_peak Good Peak Shape Achieved dilute_sample->good_peak flush_column Flush Column with Strong Solvents check_column->flush_column Possible replace_column Replace Column check_column->replace_column Likely flush_column->good_peak replace_column->good_peak

Caption: A decision tree for troubleshooting peak tailing issues.

Q4: I am concerned about the stability of the 2-Bromo-Z group during purification. Are there any mobile phase conditions I should avoid?

A4: While the 2-Bromo-Z group is generally stable under standard reversed-phase conditions (acidic pH with acetonitrile/water), certain conditions could potentially lead to its degradation.

Potential Instabilities and Recommendations:

  • High pH: Basic mobile phases should generally be avoided. While modern columns can tolerate higher pH, the benzyloxycarbonyl (Z) protecting group can be labile under basic conditions. Stick to acidic mobile phases (pH 2-4) using TFA or formic acid.

  • Prolonged Exposure to Acid: While acidic conditions are necessary, prolonged storage of the peptide in highly acidic solutions (e.g., concentrated TFA from cleavage) at room temperature for extended periods before purification should be avoided to minimize the risk of slow degradation or side reactions. It is best practice to proceed with purification shortly after cleavage and workup.

  • Reactive Solvents: Avoid using reactive solvents or additives in your mobile phase unless they are essential for your separation and have been shown to be compatible with your peptide. Standard high-purity solvents like acetonitrile and water are recommended.

Summary of Recommended Mobile Phase Conditions

Mobile Phase ComponentRecommendedNot RecommendedRationale
Aqueous Phase 0.1% TFA in WaterHigh pH buffers (e.g., phosphate, borate)Ensures good peak shape and stability of the Z-group.
Organic Phase AcetonitrileMethanol (can sometimes alter selectivity)Acetonitrile generally provides sharper peaks and lower backpressure.
Additives None, unless for specific resolution challengesReactive nucleophiles or reducing agentsTo prevent unwanted side reactions with the 2-Bromo-Z group.

References

  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC of peptides and proteins: methods and protocols. Humana Press.
  • Agilent Technologies. (2011). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Thermo Fisher Scientific. (2015).
  • Waters Corporation. (2012). A Primer on Peptide and Protein Analysis by HPLC and UHPLC. 720004398EN.
  • Krokhin, O. V., & Spicer, V. (2009). Peptide retention time prediction. Methods in molecular biology (Clifton, N.J.), 528, 247–273.
  • Dolan, J. W. (2002). Peak Tailing in Reversed-Phase HPLC. LCGC North America, 20(5), 430-438.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Guiochon, G., & Gritti, F. (2011). Overloaded band shapes of single components in linear chromatography.
  • McCalley, D. V. (2010). Study of the factors controlling the performance of reversed-phase high performance liquid chromatography columns for the analysis of basic compounds.
  • Eeltink, S., & Desmet, G. (2012). Recent developments in the theory and practice of high-performance liquid chromatography. Analytical chemistry, 84(2), 1224–1235.
  • Bell, D. S., & Jones, A. D. (2005). Phenyl-type stationary phases for reversed-phase liquid chromatography: A review of their synthesis, properties, and applications.
  • Hancock, W. S., & Sparrow, J. T. (1984). HPLC analysis of biological compounds: a practical guide for the separation of peptides, proteins, and polynucleotides. M. Dekker.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve Solubility of Peptides Containing 2-Bromo-Z-lysine

Welcome to the technical support center for handling challenging peptides. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to researchers working with p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging peptides. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to researchers working with peptides containing the modified amino acid 2-Bromo-Z-lysine. We understand that solubility issues can be a significant bottleneck in your experiments, and this resource is designed to provide both practical solutions and the scientific rationale behind them.

Section 1: Understanding the Core Problem

FAQ: Why is my peptide containing 2-Bromo-Z-lysine so difficult to dissolve?

The solubility challenge with your peptide likely stems from the physicochemical properties of the 2-Bromo-Z-lysine residue itself, compounded by the overall sequence.

  • Inherent Hydrophobicity: The primary culprit is the benzyloxycarbonyl (Z) group. This large, aromatic protecting group is highly non-polar and significantly increases the overall hydrophobicity of the peptide. Peptides with a high content of hydrophobic amino acids are prone to aggregation in aqueous solutions.[1][2][3]

  • Intermolecular Interactions: The planar aromatic rings of the Z-group can stack via hydrophobic and π-π interactions, promoting self-association and aggregation. Furthermore, the peptide backbone itself can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures that precipitate out of solution.[4][5]

  • Increased Molecular Weight: The addition of the 2-Bromo-Z-lysine modification increases the peptide's molecular weight and size, which can further reduce solubility compared to its unmodified counterpart.

Essentially, the peptide molecules are more attracted to each other than to the water molecules, leading to precipitation. Our goal is to disrupt these intermolecular forces.

Section 2: Initial Solubility Testing - A Systematic Approach

Before resorting to complex solvent systems, a systematic, multi-step approach should be your first line of attack. It's crucial to test solubility on a small aliquot of your peptide to avoid risking the entire batch.[3][6]

Workflow for Initial Solubility Assessment

The following diagram outlines a logical flow for your initial tests.

G cluster_start Start Here cluster_aqueous Aqueous Solvents cluster_result Outcome start Small Peptide Aliquot water 1. Add Sterile DI Water Vortex/Sonicate start->water acid 2. Add 10% Acetic Acid (AcOH) Vortex/Sonicate water->acid Failure soluble Soluble (Clear Solution) water->soluble Success base 3. Add 0.1% Ammonium Hydroxide (NH4OH) Vortex/Sonicate acid->base Failure acid->soluble Success base->soluble Success insoluble Insoluble (Cloudy/Precipitate) base->insoluble Failure advanced Proceed to Advanced Strategies insoluble->advanced

Caption: A step-wise workflow for initial peptide solubility testing.

FAQ: What is the scientific basis for testing water, acid, and base sequentially?

This sequence is designed to manipulate the net charge of your peptide, which is a key determinant of its solubility in aqueous solutions.[1]

  • Sterile Water: This is the ideal starting point. If your peptide dissolves in water, it is compatible with most biological assays.

  • Acidic Solution (e.g., 10% Acetic Acid): Peptides containing basic residues like Lysine (even when modified), Arginine (R), or Histidine (H), will become protonated at an acidic pH.[2][7] This imparts a net positive charge, increasing repulsion between peptide molecules and enhancing their interaction with water. Since your peptide contains a lysine derivative, an acidic solvent is a logical second step.[8]

  • Basic Solution (e.g., 0.1% NH4OH): If the peptide is still insoluble, it may have a net acidic character due to residues like Aspartic Acid (D) or Glutamic Acid (E). A basic solution will deprotonate these residues, giving the peptide a net negative charge and promoting dissolution.[2][7]

ngcontent-ng-c1703228563="" class="ng-star-inserted">

Expert Tip: Always bring your peptide vial to room temperature before opening and adding solvent. This prevents condensation from forming inside the vial, which can affect peptide stability.[9] Use sonication in a water bath for brief intervals (e.g., 3 x 10 seconds) to aid dissolution, but avoid excessive heating which can degrade the peptide.[3][9]

Section 3: Advanced Solubilization Strategies

If your peptide remains insoluble after initial testing, the significant hydrophobicity of the 2-Bromo-Z-lysine requires more robust methods.

Strategy 1: Organic Co-solvents
FAQ: My peptide is highly hydrophobic. How can organic co-solvents help?

For peptides dominated by hydrophobic character, like those containing the Z-group, organic solvents are often necessary.[2][3] These solvents work by reducing the polarity of the aqueous solution, making it more favorable for the non-polar peptide to dissolve.

The standard procedure is to first dissolve the peptide in a minimal amount of the pure organic solvent and then slowly add the aqueous buffer to the desired final concentration.[3][9] If the peptide precipitates during dilution, you may need to re-lyophilize and try a different solvent or a lower final concentration.[3]

Table 1: Comparison of Common Organic Co-solvents

Co-SolventTypical Starting Conc.ProsCons
DMSO (Dimethyl sulfoxide)10-50%Highly effective for hydrophobic peptides; low toxicity for most cell cultures at <1%.[1][3]Can be incompatible with some assays; may oxidize Met or Cys residues.
DMF (Dimethylformamide)10-30%Strong solubilizing agent.[2][10]Higher toxicity than DMSO; may not be suitable for cell-based assays.
Acetonitrile (ACN) 10-30%Volatile and easily removed; compatible with HPLC/MS.[9]Can denature proteins at high concentrations.
Isopropanol 10-20%Less harsh than ACN or DMF.[2]Generally less effective for extremely hydrophobic peptides.
Protocol: Solubilization using an Organic Co-solvent (DMSO)
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature. Centrifuge the vial briefly to collect all powder at the bottom.

  • Initial Dissolution: Add a small volume of 100% DMSO (e.g., 20-50 µL) directly to the peptide powder. Vortex vigorously for 30-60 seconds. Brief sonication may assist.[1]

  • Verification: Ensure the solution is completely clear. If not, add slightly more DMSO dropwise.

  • Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS, Tris) to the DMSO concentrate. Do this drop-by-drop to avoid "shocking" the peptide out of solution.

  • Final Check: Once at the final volume, inspect the solution. If it remains clear, it is ready for use. If it becomes cloudy, the concentration may be too high for that solvent mixture.

Strategy 2: Chaotropic Agents
FAQ: What are chaotropic agents and when should I consider them?

Chaotropic agents are molecules that disrupt the structure of water, thereby weakening the hydrophobic effect that drives peptide aggregation.[10] They work by breaking down non-covalent interactions, including hydrogen bonds and van der Waals forces, which can help solubilize peptides that have formed gels or aggregates.

  • Urea (6-8 M): A common choice that disrupts hydrogen bonds.[6][11] Be aware that urea can decompose to isocyanate, which can carbamylate primary amines on your peptide. Always use fresh, high-quality urea solutions.

  • Guanidine Hydrochloride (GdnHCl) (6 M): A stronger denaturant than urea.[6]

Critical Caution: Chaotropic agents are strong denaturants and are often incompatible with biological assays as they will denature target proteins and disrupt cell membranes.[2][10] Their use is typically limited to analytical applications like HPLC or mass spectrometry where the native structure is not required.

Strategy 3: Detergents
FAQ: Could detergents help solubilize my peptide?

Detergents are amphipathic molecules that can be very effective at solubilizing highly hydrophobic peptides, particularly those that mimic membrane proteins.[12] They form micelles around the hydrophobic parts of the peptide, presenting a hydrophilic exterior to the aqueous solvent.

However, like chaotropic agents, detergents can interfere with many downstream applications.[12] They can disrupt cell membranes, alter protein structures, and interfere with enzyme activity and mass spectrometry analysis.[12] Their use should be carefully considered based on your experimental needs.

Section 4: Decision-Making Guide

This flowchart provides a comprehensive decision-making process for solubilizing your 2-Bromo-Z-lysine containing peptide.

G cluster_initial Tier 1: Standard Protocol cluster_advanced Tier 2: Advanced Protocol for Hydrophobic Peptides cluster_specialized Tier 3: Specialized/Limited Use start Lyophilized Peptide (containing 2-Bromo-Z-lysine) test_aqueous Test Solubility: 1. Water 2. Dilute Acid (AcOH) 3. Dilute Base (NH4OH) start->test_aqueous use_organic Use Organic Co-solvent (e.g., DMSO, DMF, ACN) test_aqueous->use_organic No success SOLUBLE Proceed with Experiment test_aqueous->success Yes check_assay Is solvent compatible with downstream assay? use_organic->check_assay Soluble use_chaotrope Use Chaotropic Agent (Urea, GdnHCl) use_organic->use_chaotrope Insoluble check_assay->use_chaotrope No check_assay->success Yes use_chaotrope->success Soluble (Limited to compatible assays) failure PERSISTENTLY INSOLUBLE Consider Peptide Redesign use_chaotrope->failure Insoluble

Caption: Decision-making flowchart for peptide solubilization.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Summary for CID 5962. Retrieved from [Link]

  • Paul, S., & Guchhait, N. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 123(21), 4535–4546. Retrieved from [Link]

  • PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • dos Santos, B. A., Campagnol, P. C. B., & Wagner, R. (2025). Effect of L-lysine on the Physicochemical Properties of Pork Sausage. Journal of Food Science and Technology. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001027074A1 - Preparation of amino-protected lysine derivatives.
  • Gallien, S., et al. (2011). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Journal of Proteome Research, 10(11), 5135-5145. Retrieved from [Link]

  • Fulcher, J. M., et al. (2021). Controlling Segment Solubility in Large Protein Synthesis. In Total Chemical Synthesis of Proteins. Wiley-VCH. Retrieved from [Link]

  • Wang, H., et al. (2014). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Chemical Communications, 50(56), 7452-7454. Retrieved from [Link]

  • Roy, D., & Kumar, A. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(1), 385. Retrieved from [Link]

  • Anand, P., & Kumar, R. (2023). Investigation of Physiochemical Impact of Organic Molecule L-Lysine on Ammonium Dihydrogen Phosphate Single Crystal for Optoelectronics Applications. Crystals, 13(5), 724. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HF Cleavage Optimization for Peptides with 2-Bromo-Z-lysine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the suc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the successful hydrogen fluoride (HF) cleavage of peptides containing 2-Bromo-benzyloxycarbonyl-lysine (2-Bromo-Z-lysine). As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights to navigate the complexities of this critical step in peptide synthesis.

The 2-Bromo-Z protecting group offers unique advantages in orthogonal protection schemes due to its stability and specific deprotection requirements. However, its successful removal via HF cleavage necessitates careful optimization to prevent side reactions and ensure high peptide purity and yield. This guide is structured to provide a comprehensive resource for overcoming common challenges and achieving reproducible results.

Troubleshooting Guide: HF Cleavage of 2-Bromo-Z-lysine Peptides

This section addresses common issues encountered during the HF cleavage of peptides containing 2-Bromo-Z-lysine. The following table outlines potential problems, their probable causes, and actionable solutions.

ProblemPotential Cause(s)Solution(s)
Incomplete cleavage of the 2-Bromo-Z group 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inadequate HF volume.1. Extend the cleavage time in increments of 30 minutes. Peptides containing Arg(Tos) or Lys(2-Cl-Z/2-Br-Z) may require longer cleavage times, up to 2 hours at 0-5°C.[1] 2. Ensure the reaction temperature is maintained between 0°C and 5°C. Temperatures below 0°C can significantly slow the removal of halogenated Z-groups.[1][2] 3. Use a standard ratio of 10 mL of HF per gram of peptide-resin.
Formation of a major side product with a mass of +80 Da Alkylation of tyrosine or tryptophan residues by the 2-bromobenzyl carbocation generated during cleavage.1. Employ a "low-high" HF cleavage procedure. The initial "low HF" step with a high concentration of scavengers promotes an SN2 deprotection mechanism, minimizing carbocation formation.[3] 2. Increase the concentration of scavengers such as p-cresol and anisole in the cleavage cocktail. Anisole is particularly effective at capturing benzyl-type carbocations.[1][4]
Debromination of the 2-Bromo-Z group This is a potential side reaction, although less common than alkylation. It can be promoted by certain scavengers or prolonged exposure to strong acid.1. Optimize the scavenger cocktail. While thiol-based scavengers are necessary for some residues, they can sometimes contribute to reductive side reactions. Consider using a cocktail with a higher proportion of non-thiol scavengers like anisole and p-cresol. 2. Minimize the cleavage time to the point of complete deprotection, as determined by small-scale optimization experiments.
Modification of other sensitive residues (e.g., Met, Trp, Cys, Tyr) Alkylation by carbocations generated from other protecting groups or the resin linker.[4][5]1. Use a comprehensive scavenger cocktail. A common mixture includes anisole (to protect Trp), p-cresol, and a thiol scavenger like 1,2-ethanedithiol (EDT) or p-thiocresol if Cys is present.[4] 2. For peptides containing Trp(For), ensure the formyl group is removed prior to HF cleavage or use a "low-high" HF procedure with a thiol scavenger.[3]
Low peptide recovery after precipitation 1. The peptide is soluble in the precipitation solvent (e.g., diethyl ether). 2. Incomplete transfer of the peptide from the reaction vessel.1. Ensure the precipitation solvent is ice-cold. If solubility remains an issue, try a different non-polar solvent or a mixture, such as methyl t-butyl ether. 2. After the initial dissolution of the cleaved peptide, rinse the resin and reaction vessel with a small amount of TFA or the dissolution solvent (e.g., aqueous acetic acid) to recover any remaining peptide.[3]

Frequently Asked Questions (FAQs)

Q1: Why is 2-Bromo-Z-lysine used as a protecting group?

The 2-Bromo-Z group is an analog of the standard benzyloxycarbonyl (Cbz or Z) group.[6] The electron-withdrawing bromine atom increases the acid stability of the carbamate linkage. This makes it more resistant to premature cleavage under moderately acidic conditions, such as the repeated TFA treatments used for Boc group removal in Boc-SPPS. This enhanced stability allows for its use in more complex synthetic strategies where greater protecting group orthogonality is required.

Q2: What is the fundamental mechanism of HF cleavage?

Anhydrous hydrogen fluoride is a strong, non-oxidizing acid that cleaves acid-labile protecting groups and the peptide-resin linkage.[2][5] The cleavage of benzyl-type protecting groups, including 2-Bromo-Z, primarily proceeds through an SN1 mechanism.[7] The strong acid protonates the carbamate oxygen, leading to the formation of a stabilized carbocation (the 2-bromobenzyl cation) and the free amine on the lysine side chain. These carbocations are highly reactive and can cause deleterious side reactions if not trapped by scavengers.[5]

Q3: What are scavengers and why are they critical?

Scavengers are nucleophilic compounds added to the cleavage mixture to trap the reactive carbocations generated during the SN1 cleavage process.[4][5] Without effective scavengers, these carbocations can alkylate nucleophilic amino acid side chains, particularly tryptophan, tyrosine, methionine, and cysteine, leading to difficult-to-remove impurities.[4]

Q4: What is the difference between "low-high" and "high" HF cleavage, and which is better for 2-Bromo-Z-lysine?

  • "High" HF Cleavage: This is the standard procedure where the peptide-resin is treated with a high concentration of liquid HF (typically 90-95%) mixed with scavengers.[3]

  • "Low-High" HF Cleavage: This is a two-step procedure. The first step ("low HF") uses a lower concentration of HF (e.g., 25%) in a solvent like dimethyl sulfide (DMS), which acts as a weak base to reduce the acidity.[4] This condition favors a less aggressive SN2 deprotection mechanism, minimizing carbocation formation. The second step ("high HF") uses the standard high concentration of HF to cleave more resistant protecting groups and the resin linkage.

For peptides containing 2-Bromo-Z-lysine and other sensitive residues, the "low-high" HF cleavage is highly recommended . It significantly reduces the risk of alkylation side reactions from the 2-bromobenzyl carbocation.

Q5: How do I choose the right scavenger cocktail for my peptide containing 2-Bromo-Z-lysine?

The optimal scavenger cocktail depends on the overall amino acid composition of your peptide:

  • Baseline: For any peptide containing 2-Bromo-Z-lysine, a combination of p-cresol and anisole is recommended. Anisole is a very effective scavenger for the generated 2-bromobenzyl cations.[1]

  • If your peptide contains Trp: Anisole is essential to prevent alkylation of the indole side chain.[1]

  • If your peptide contains Met: Dimethyl sulfide (DMS) can be included, and it also helps to reduce any methionine sulfoxide that may have formed during synthesis.[4] The "low-high" HF procedure is also beneficial for reducing Met(O).[7]

  • If your peptide contains Cys: A thiol scavenger such as 1,2-ethanedithiol (EDT) or p-thiocresol should be added to prevent oxidation and capture carbocations.[7]

A good starting point for a "low-high" HF procedure for a peptide with 2-Bromo-Z-lysine and other sensitive residues would be a cocktail of DMS, p-cresol, and p-thiocresol for the "low" step, followed by p-cresol and anisole in the "high" step.[7]

Detailed Experimental Protocols

Safety Precaution: Anhydrous hydrogen fluoride is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful.[2] All HF cleavage procedures must be performed in a dedicated, HF-resistant fume hood and apparatus by trained personnel wearing appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat. An HF-specific first aid kit, including calcium gluconate gel, must be readily available.[2]

Protocol 1: Optimized "Low-High" HF Cleavage

This protocol is recommended for peptides containing 2-Bromo-Z-lysine, especially in the presence of other sensitive residues like Trp, Met, or Cys.

Step 1: Pre-Cleavage Preparation

  • Place the peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF-resistant reaction vessel.

  • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Add the "low HF" scavenger cocktail. For every 0.2 mmol of peptide-resin, add:

    • 6.5 mL of dimethyl sulfide (DMS)

    • 1.0 mL of p-cresol

    • (Optional, if Cys is present) 0.2 mL of p-thiocresol[3]

  • Seal the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.

Step 2: "Low HF" Cleavage

  • Carefully distill 2.5 mL of anhydrous HF into the cooled reaction vessel for every 0.2 mmol of peptide-resin.[3]

  • Transfer the reaction vessel to a water-ice bath and stir the mixture at 0°C for 2 hours.[3]

  • After 2 hours, slowly evaporate the HF and DMS under vacuum while maintaining the temperature at 0°C.[3]

  • Once the solvents are removed, wash the resin with cold diethyl ether or dichloromethane to remove the scavengers and their byproducts, then dry the resin under vacuum.[3]

Step 3: "High HF" Cleavage

  • Return the washed and dried resin to the reaction vessel.

  • Add the "high HF" scavenger. For every 0.2 mmol of peptide-resin, add 1 mL of anisole or a 9:1 mixture of anisole:p-cresol.

  • Seal the reaction vessel and cool it again in a dry ice/methanol bath for at least 5 minutes.

  • Distill 10 mL of anhydrous HF into the reaction vessel for every 0.2 mmol of peptide-resin.[3]

  • Transfer the vessel to a water-ice bath and stir at 0-5°C for 1-1.5 hours.[2][3]

  • Evaporate the HF under a stream of nitrogen or under vacuum.[3]

Step 4: Peptide Work-up

  • Once all HF is removed, carefully open the reaction vessel in the fume hood.

  • "Crash out" the peptide by adding a large volume (10-20 times the volume of the remaining residue) of ice-cold diethyl ether.

  • Triturate the resulting solid to break up any clumps.

  • Filter the peptide precipitate using a fritted funnel and wash it several times with cold diethyl ether to remove residual scavengers.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

Protocol 2: Standard "High" HF Cleavage

This protocol is faster but carries a higher risk of side reactions. It may be suitable for simple peptides without other sensitive residues.

Step 1: Pre-Cleavage Preparation

  • Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel.

  • Add the scavenger cocktail. For every 0.2 mmol of peptide-resin, add a total of 1 mL of scavengers (e.g., a 9:1 mixture of anisole:p-cresol).

  • Seal the reaction vessel and cool in a dry ice/methanol bath for at least 5 minutes.

Step 2: Cleavage Reaction

  • Distill 10 mL of anhydrous HF into the reaction vessel for every 0.2 mmol of peptide-resin.[3]

  • Transfer the vessel to a water-ice bath and stir at 0-5°C for 1-2 hours.[1][3]

  • Evaporate the HF under a stream of nitrogen or vacuum.[3]

Step 3: Peptide Work-up

  • Follow Step 4 from the "Low-High" HF Cleavage protocol.

Diagrams

HF_Cleavage_Workflow cluster_prep Pre-Cleavage Preparation cluster_low_hf 'Low HF' Step (SN2-favored) cluster_high_hf 'High HF' Step (SN1) cluster_workup Work-up Resin Peptide-Resin Add_Scavengers Add 'Low HF' Scavengers (DMS, p-cresol, p-thiocresol) Resin->Add_Scavengers Cool_Vessel Cool Vessel (-78°C) Add_Scavengers->Cool_Vessel Add_Low_HF Add Low HF/DMS (25% HF) Cool_Vessel->Add_Low_HF React_Low React at 0°C (2 hours) Add_Low_HF->React_Low Evap_Low Evaporate HF/DMS React_Low->Evap_Low Wash_Resin Wash Resin Evap_Low->Wash_Resin Add_High_Scav Add 'High HF' Scavengers (Anisole, p-cresol) Wash_Resin->Add_High_Scav Cool_Vessel2 Cool Vessel (-78°C) Add_High_Scav->Cool_Vessel2 Add_High_HF Add High HF (90% HF) Cool_Vessel2->Add_High_HF React_High React at 0-5°C (1-1.5 hours) Add_High_HF->React_High Evap_High Evaporate HF React_High->Evap_High Precipitate Precipitate with Cold Ether Evap_High->Precipitate Filter_Wash Filter & Wash Precipitate->Filter_Wash Lyophilize Dissolve & Lyophilize Filter_Wash->Lyophilize Final_Peptide Final_Peptide Lyophilize->Final_Peptide Purified Peptide

Caption: Optimized "Low-High" HF Cleavage Workflow.

Side_Reactions cluster_side_reactions Side Reactions Lys_BrZ Lys(2-Bromo-Z)-Peptide HF HF Lys_BrZ->HF Deprotection (SN1) Carbocation 2-Bromobenzyl Carbocation HF->Carbocation Free_Lys Deprotected Lys-Peptide (Desired Product) HF->Free_Lys Tyr_Trp Tyr or Trp Residue Carbocation->Tyr_Trp Scavenger Scavenger (Anisole, p-cresol) Carbocation->Scavenger Alkylated_Product Alkylated Peptide (+80 Da Impurity) Tyr_Trp->Alkylated_Product Alkylation Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Potential Side Reactions during HF Cleavage.

References

  • Hartley, A. M., et al. (2019). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods and Protocols, 2(3), 64. Available at: [Link]

  • Pennington, M. W. (2018). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec. Available at: [Link]

  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 41-62). Humana Press. Available at: [Link]

  • Springer Nature. (1995). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Springer Nature Experiments. Available at: [Link]

  • Wanjari, S. (2016). Hf cleavage and deprotection from resins. SlideShare. Available at: [Link]

  • Khadse, S. C., & Pennington, M. W. (2019). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Protocol Exchange. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org. Available at: [Link]

  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter US. Available at: [Link]

  • Kim, J., & Lee, Y. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Cleavage Efficiency of 2-Bromo-Z vs. Other Z-Type Protecting Groups

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amine protection, particularly in peptide synthesis, prized for its stability and reliable cleavage methods. However, modifications to the benzyl ring can fine-tune its properties, offering advantages in specific synthetic contexts. This guide provides an in-depth comparison of the 2-bromo-substituted benzyloxycarbonyl (2-Bromo-Z) protecting group with other common Z-type protecting groups, focusing on cleavage efficiency and supported by experimental data.

Introduction to Z-Type Protecting Groups

The benzyloxycarbonyl (Cbz or Z) group is a carbamate-based protecting group for amines, introduced by Max Bergmann and Leonidas Zervas in 1932.[1] Its stability under a wide range of conditions, coupled with its susceptibility to cleavage by catalytic hydrogenolysis and strong acids, has made it an indispensable tool in organic synthesis.[2][3][4][5] The general structure of a Z-protected amine is shown below:

Figure 1: General structure of a Z-protected amine.

The deprotection of the Z-group typically proceeds via two main pathways:

  • Catalytic Hydrogenolysis: This mild method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas, ammonium formate) to cleave the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[4]

  • Acidolysis: Strong acids, most notably hydrogen bromide (HBr) in acetic acid, can cleave the Z-group.[3][6] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction.

The electronic nature of substituents on the benzyl ring can significantly influence the stability of the Z-group and, consequently, the conditions required for its cleavage. This guide will focus on the 2-bromo derivative and compare its performance to other substituted and unsubstituted Z-groups.

The 2-Bromobenzyloxycarbonyl (2-Bromo-Z) Protecting Group

The 2-Bromobenzyloxycarbonyl (2-Bromo-Z or 2-Br-Z) group is a halogen-substituted variant of the standard Z-group. The introduction of a bromine atom at the ortho position of the benzyl ring has a notable impact on its chemical properties, primarily through electronic and steric effects.

Synthesis of the 2-Bromo-Z Protecting Group

The 2-Bromo-Z group is typically introduced using 2-bromobenzyl chloroformate. The synthesis of this reagent starts from the commercially available 2-bromobenzyl alcohol. The alcohol is then converted to the corresponding chloroformate by reaction with phosgene or a phosgene equivalent.

Figure 2: Synthesis of 2-bromobenzyl chloroformate.
Cleavage Mechanism of the 2-Bromo-Z Group

The cleavage of the 2-Bromo-Z group, particularly under acidic conditions, is influenced by the electron-withdrawing nature of the bromine atom. The generally accepted mechanism for the acid-catalyzed cleavage of Z-groups involves the protonation of the carbamate oxygen, followed by the departure of the benzyl group as a carbocation or its displacement by a nucleophile.

The electron-withdrawing inductive effect of the ortho-bromo substituent is expected to destabilize the formation of a positive charge on the benzylic carbon. This destabilization makes the benzylic C-O bond stronger and less susceptible to cleavage compared to the unsubstituted Z-group.

cluster_0 Acid-Catalyzed Cleavage of 2-Bromo-Z ProtectedAmine R-NH-C(=O)O-CH₂-Ar(2-Br) Protonated R-NH-C(=O)OH⁺-CH₂-Ar(2-Br) ProtectedAmine->Protonated H⁺ CarbamicAcid [R-NH-COOH] Protonated->CarbamicAcid Br⁻ (SN2 attack) BenzylBromide Br-CH₂-Ar(2-Br) Amine R-NH₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ HBr HBr AceticAcid Acetic Acid

Caption: Acid-catalyzed cleavage of the 2-Bromo-Z group.

Comparative Cleavage Efficiency

The primary advantage of introducing substituents onto the benzyl ring of the Z-group is the ability to modulate its lability. This allows for the design of orthogonal protection strategies where different protecting groups can be selectively removed in the presence of others.

Acid-Catalyzed Cleavage

A seminal study by Hancock and coworkers provided quantitative kinetic data for the acid-catalyzed cleavage of a series of substituted N-benzyloxycarbonyl-L-isoleucines using HBr in acetic acid. This study offers a direct comparison of the relative cleavage rates.

Protecting GroupSubstituent (X)Relative Rate of Cleavage (k_rel)
4-Methoxy-Z4-OCH₃3160
4-Methyl-Z4-CH₃15.8
Z (unsubstituted) H 1.00
4-Chloro-Z4-Cl0.40
3-Chloro-Z3-Cl0.10
2-Bromo-Z 2-Br ~0.03
2-Nitro-Z2-NO₂0.0003

Table 1: Relative rates of acid-catalyzed cleavage of substituted Z-groups with HBr in acetic acid.

As the data clearly indicates, the 2-Bromo-Z group is significantly more stable to acidic cleavage than the unsubstituted Z-group, with a cleavage rate that is approximately 33 times slower. This increased stability is attributed to the electron-withdrawing inductive effect of the bromine atom, which destabilizes the transition state leading to cleavage. Electron-donating groups, such as the 4-methoxy group, have the opposite effect, dramatically increasing the rate of cleavage.

This enhanced stability of the 2-Bromo-Z group allows for its use in synthetic strategies where other, more acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, need to be removed without affecting the Z-protected amine.

Catalytic Hydrogenolysis

While quantitative kinetic data for the catalytic hydrogenolysis of 2-Bromo-Z in direct comparison to other Z-groups is less readily available in the literature, some general principles can be applied. The rate of catalytic hydrogenolysis can also be influenced by electronic effects and steric hindrance. The presence of the bulky bromine atom at the ortho position might sterically hinder the approach of the substrate to the catalyst surface, potentially slowing down the reaction rate compared to the unsubstituted Z-group. However, in practice, catalytic hydrogenolysis is generally a very efficient method for the cleavage of most Z-type protecting groups, and complete deprotection is usually achieved, albeit potentially requiring longer reaction times or higher catalyst loading for more substituted or sterically hindered groups.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

Protocol 1: Acid-Catalyzed Cleavage of a Z-Protected Amine using HBr in Acetic Acid

This protocol describes a general procedure for the deprotection of a Z-protected amine using a solution of hydrogen bromide in acetic acid.

cluster_1 Workflow for Acid-Catalyzed Z-Deprotection Start Start with Z-protected amine Dissolve Dissolve in glacial acetic acid Start->Dissolve AddHBr Add 33% HBr in acetic acid Dissolve->AddHBr React Stir at room temperature (1-2 h) AddHBr->React Quench Precipitate with ether React->Quench Isolate Isolate the amine hydrobromide salt Quench->Isolate

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of Peptides Containing Modified Lysine

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount to the reliability of experimental results and the safety and efficacy of therapeutic candidates. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount to the reliability of experimental results and the safety and efficacy of therapeutic candidates. The introduction of post-translational modifications (PTMs), particularly on lysine residues, adds a significant layer of complexity to this critical assessment. This guide provides an in-depth comparison of analytical methodologies for determining the purity of peptides containing modified lysine, grounded in scientific principles and practical, field-proven insights.

The Challenge of Modified Lysine: Beyond Simple Sequence Verification

Lysine is a frequent site for a variety of critical PTMs, including acetylation, methylation (mono-, di-, and tri-), and ubiquitination. These modifications can dramatically alter a peptide's physicochemical properties, including its charge, hydrophobicity, and conformation. Consequently, the analytical strategies for purity assessment must be robust enough to not only separate the target modified peptide from process-related impurities but also to distinguish it from its unmodified counterpart and other modified isoforms.

The primary challenges in the purity assessment of lysine-modified peptides include:

  • Co-elution: The subtle differences in physicochemical properties between a modified peptide and its related impurities can lead to co-elution in standard chromatographic methods.

  • Isobaric Modifications: Certain modifications, such as acetylation (42.0106 Da) and trimethylation (42.0470 Da) of lysine, are nearly isobaric, making their differentiation by low-resolution mass spectrometry challenging.[1][2]

  • Positional Isomers: In peptides with multiple lysine residues, identifying the exact location of the modification is crucial and requires sophisticated analytical techniques.[3]

  • Incomplete Reactions: The modification reaction itself can be a source of impurities if it does not proceed to completion, leaving a mixture of the desired modified peptide and the starting unmodified peptide.

This guide will compare the workhorse of peptide purity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with orthogonal techniques such as Ion-Exchange Chromatography (IEX) and the indispensable confirmatory power of Mass Spectrometry (MS) and Amino Acid Analysis (AAA).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Primary Tool for Purity Determination

RP-HPLC is the most widely used technique for assessing the purity of synthetic peptides.[4] It separates molecules based on their hydrophobicity, with more hydrophobic compounds having a stronger interaction with the stationary phase and thus eluting later.

The Impact of Lysine Modification on RP-HPLC Retention

The modification of a lysine residue directly impacts the hydrophobicity of a peptide:

  • Acetylation: The acetylation of the ε-amino group of lysine neutralizes its positive charge, making the peptide more hydrophobic and generally increasing its retention time in RP-HPLC.[5]

  • Methylation: Methylation also reduces the polarity of the lysine side chain, leading to increased hydrophobicity and longer retention times. The degree of methylation (mono-, di-, or tri-) will subtly influence the extent of this change.

Experimental Protocol: A General RP-HPLC Method for Modified Peptide Analysis

This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Optimization will be required for specific peptides.

Objective: To separate the target lysine-modified peptide from its unmodified precursor and other process-related impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide sample, dissolved in Mobile Phase A

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10-20 µL of the dissolved peptide sample.

  • Gradient Elution:

    • 5% to 65% Mobile Phase B over 30 minutes.

    • 65% to 95% Mobile Phase B over 2 minutes.

    • Hold at 95% Mobile Phase B for 3 minutes.

    • 95% to 5% Mobile Phase B over 2 minutes.

    • Hold at 5% Mobile Phase B for 8 minutes to re-equilibrate.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the relative purity of the main peptide peak.

Data Presentation: Comparative Analysis of a Model Acetylated Peptide

Table 1: RP-HPLC Purity Assessment of a Hypothetical Acetylated Peptide

SampleRetention Time (min)Peak Area (%)Identification
Unmodified Peptide15.298.5Starting Material
Acetylated Peptide16.895.3Target Peptide
Impurity 114.91.2Deletion Sequence
Impurity 216.52.5Unmodified Peptide
Impurity 317.11.0Di-acetylated Species

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Dissolve Peptide Dissolve Peptide in Mobile Phase A Equilibrate Column Equilibrate C18 Column Inject Sample Inject Sample Equilibrate Column->Inject Sample Gradient Elution Gradient Elution (Acetonitrile/Water/TFA) Inject Sample->Gradient Elution UV Detection UV Detection (214/280 nm) Gradient Elution->UV Detection Integrate Peaks Integrate Peak Areas UV Detection->Integrate Peaks Calculate Purity Calculate % Purity Integrate Peaks->Calculate Purity

Orthogonal Methods: A Necessity for Comprehensive Purity Profiling

Relying solely on a single analytical method can be misleading, as co-eluting impurities may go undetected.[4] Orthogonal methods, which separate compounds based on different chemical principles, are essential for a comprehensive purity assessment.[6]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[7] This makes it an excellent orthogonal technique to RP-HPLC, especially for modified peptides where the charge of the lysine residue is altered.

  • Cation-Exchange Chromatography (CEX): In CEX, the stationary phase is negatively charged. At a low pH, peptides with a net positive charge will bind to the column.[8] Acetylation of lysine neutralizes its positive charge, leading to weaker binding and earlier elution from a CEX column compared to its unmodified counterpart. This is the opposite of the elution profile typically seen in RP-HPLC.

  • Anion-Exchange Chromatography (AEX): AEX utilizes a positively charged stationary phase and is suitable for peptides with a net negative charge.

Experimental Protocol: Cation-Exchange Chromatography of a Lysine-Modified Peptide

Objective: To separate a lysine-acetylated peptide from its more positively charged unmodified form.

Materials:

  • HPLC system with a UV detector

  • Strong cation-exchange (SCX) column

  • Mobile Phase A: 20 mM Phosphate buffer, pH 3.0

  • Mobile Phase B: 20 mM Phosphate buffer with 1 M NaCl, pH 3.0

  • Peptide sample, dissolved in Mobile Phase A

Procedure:

  • System Equilibration: Equilibrate the SCX column with 100% Mobile Phase A for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject the dissolved peptide sample.

  • Gradient Elution:

    • 0% to 50% Mobile Phase B over 20 minutes.

    • 50% to 100% Mobile Phase B over 5 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • 100% to 0% Mobile Phase B over 2 minutes.

    • Hold at 0% Mobile Phase B for 8 minutes to re-equilibrate.

  • Detection: Monitor the elution profile at 214 nm.

  • Data Analysis: Compare the chromatogram to the RP-HPLC results to identify and quantify any charge-based impurities.

Orthogonal_Analysis cluster_rphplc Primary Analysis (Hydrophobicity) cluster_iex Orthogonal Analysis (Charge) Crude Peptide Crude Modified Peptide Sample RP_HPLC RP-HPLC Crude Peptide->RP_HPLC IEX Ion-Exchange Chromatography Crude Peptide->IEX RP_Purity Purity Profile 1 RP_HPLC->RP_Purity Final_Purity Comprehensive Purity Assessment RP_Purity->Final_Purity IEX_Purity Purity Profile 2 IEX->IEX_Purity IEX_Purity->Final_Purity

Mass Spectrometry (MS): Identity Confirmation and Impurity Identification

Mass spectrometry is an indispensable tool for confirming the identity of the target modified peptide and for identifying unknown impurities.[1] When coupled with a liquid chromatography system (LC-MS), it provides mass information for each peak in the chromatogram.

  • Molecular Weight Confirmation: LC-MS confirms that the main peak in the chromatogram has the expected molecular weight of the lysine-modified peptide.

  • Impurity Identification: The masses of impurity peaks can help to identify their nature, such as deletion sequences (lower mass) or incompletely deprotected species (higher mass).

  • Distinguishing Isobaric Modifications: High-resolution mass spectrometry can differentiate between modifications with very similar masses, such as acetylation and trimethylation.[1]

  • Tandem MS (MS/MS) for Positional Isomer Analysis: MS/MS involves fragmenting the peptide and analyzing the masses of the fragments. This provides sequence information and can pinpoint the exact location of the modification on a specific lysine residue.[9]

Amino Acid Analysis (AAA): Quantifying Peptide Content and Confirming Composition

AAA is a powerful technique for determining the absolute quantity of a peptide and for confirming its amino acid composition.[10] The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.

  • Peptide Content: AAA provides a highly accurate measure of the peptide content in a lyophilized powder, which often contains counter-ions (like TFA) and water.

  • Compositional Verification: The relative ratios of the amino acids should match the theoretical composition of the peptide. However, standard acid hydrolysis conditions will destroy some amino acids (e.g., tryptophan) and convert asparagine and glutamine to their acidic forms.[11] Modified lysine residues may also not be quantifiable by standard AAA methods and require specialized procedures.

Comparative Summary of Analytical Techniques

Table 2: Comparison of Analytical Techniques for Purity Assessment of Lysine-Modified Peptides

TechniquePrincipleStrengthsLimitationsBest For
RP-HPLC HydrophobicityHigh resolution, robust, widely availableMay not resolve all impurities, especially those with similar hydrophobicityPrimary purity assessment, routine quality control
IEX Net ChargeExcellent for separating species with different charges (e.g., modified vs. unmodified), orthogonal to RP-HPLCLower resolution for peptides with similar chargesResolving charge-based impurities, orthogonal purity confirmation
LC-MS Mass-to-charge ratioConfirms molecular weight, identifies impurities, can differentiate isobaric modifications (high-res MS)Quantification can be complex, may not resolve isomers without MS/MSIdentity confirmation, impurity identification, characterization of modifications
LC-MS/MS Fragmentation of selected ionsPinpoints the exact location of modifications (positional isomers)Requires specialized instrumentation and expertiseStructural elucidation, analysis of positional isomers
AAA Amino acid compositionAccurate quantification of peptide content, confirms amino acid ratiosDestructive to the sample, standard methods may not quantify modified residuesDetermining peptide content for accurate concentration calculations

Conclusion: An Integrated Approach for Self-Validating Purity Assessment

A robust and trustworthy purity assessment of peptides containing modified lysine cannot rely on a single analytical technique. A self-validating system employs an integrated approach, leveraging the strengths of multiple, orthogonal methods. The recommended workflow is as follows:

  • Primary Purity Assessment with RP-HPLC: Establish the primary purity profile and quantify the main peptide peak relative to other impurities.

  • Identity Confirmation with LC-MS: Confirm that the main peak has the correct molecular weight for the target modified peptide.

  • Orthogonal Purity Confirmation with IEX: Use an orthogonal method like IEX to ensure no charge-based impurities are co-eluting with the main peak in the RP-HPLC analysis.

  • In-depth Characterization with LC-MS/MS: For novel or complex modified peptides, use LC-MS/MS to confirm the site of modification.

  • Accurate Quantification with AAA: Determine the net peptide content to enable the preparation of solutions with accurate concentrations for downstream applications.

By adopting this multi-faceted approach, researchers, scientists, and drug development professionals can have the highest confidence in the purity and identity of their lysine-modified peptides, ensuring the integrity and reproducibility of their work.

References

  • Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. In: The Protein Protocols Handbook. Humana Press.
  • United States Pharmacopeia. (n.d.). <1052> Biotechnology-Derived Articles—Amino Acid Analysis.
  • United States Pharmacopeia. (2016). <1052> BIOTECHNOLOGY DERIVED ARTICLESAMINO ACID ANALYSIS.
  • Zhang, K., & Medzihradszky, K. F. (2013). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Mass Spectrometry Reviews, 32(5), 311-341.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • United States Pharmacopeia. (2017).
  • United States Pharmacopeia. (n.d.). <1052> Biotechnology-Derived Articles—Amino Acid Analysis - USP-NF ABSTRACT.
  • Almac Group. (n.d.). Amino acid analysis.
  • Moradian, A., et al. (2014). Figure 3. Challenges of histone post-translational modifications (PTM)...
  • European Federation of Pharmaceutical Industries and Associations. (2024). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'.
  • Arnesen, T., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Biochemistry, 10, 27.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Zhang, K., et al. (2004). Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3. Proteomics, 4(1), 1-10.
  • Plubell, D. L., et al. (2017). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics, 16(8), 1331-1341.
  • Phenomenex. (n.d.).
  • European Directorate for the Quality of Medicines & HealthCare. (2020). Ph. Eur. Reference Standards for Synthetic Peptides.
  • Sin, Y.-C., et al. (2024).
  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • Arnesen, T., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis.
  • Waters Corporation. (n.d.).
  • Harvard Apparatus. (n.d.).
  • Kumar, A., et al. (2022). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. JACS Au, 2(10), 2273-2282.
  • Almac Group. (2021).
  • Thermo Fisher Scientific. (n.d.). AN002735: A comparison of reversed-phase C18 columns for peptide mapping of monoclonal antibodies.
  • Mtoz Biolabs. (n.d.).
  • Qu-ARKMod. (n.d.).
  • Cytiva. (n.d.).
  • Scheltema, R. A., et al. (2017). Quantification of positional isomers in the Ubiquitin model system. A,...
  • Novo Nordisk A/S. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Technical guide for the elaboration of monographs on synthetic peptides and recombinant DNA proteins.
  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • Agilent Technologies. (2007).
  • Garcia, B. A., et al. (2007). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. Journal of the American Society for Mass Spectrometry, 18(10), 1867-1878.
  • Coon, J. J., et al. (2005). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
  • Sigma-Aldrich. (n.d.). Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab.
  • European Medicines Agency. (n.d.). Chapter 2: Regulatory Perspective on Synthetic Peptides in Europe.
  • MAC-MOD Analytical. (n.d.). Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides.
  • Zhang, K., et al. (2002). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Journal of Biological Chemistry, 277(42), 39483-39488.
  • CovalX. (n.d.). ICH Q6B Analysis Services.
  • Weinert, B. T., et al. (2015). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. In: Methods in Molecular Biology. Humana Press.
  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.